4-Acetamido-3-chlorobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-3-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQGFRPIFLLJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350493 | |
| Record name | 4-acetamido-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74114-62-8 | |
| Record name | 4-acetamido-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Acetamido-3-chlorobenzoic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamido-3-chlorobenzoic acid, a substituted aromatic carboxylic acid, holds significant interest in the fields of medicinal chemistry and drug development. Its structural motifs, including the acetamido and chloro groups on a benzoic acid backbone, make it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological significance, with a focus on data relevant to researchers and drug development professionals.
Chemical Structure and Properties
This compound is characterized by a benzene ring substituted with a carboxylic acid group, an acetamido group at position 4, and a chlorine atom at position 3.
Chemical Identifiers:
A summary of its known physical and chemical properties is presented in the table below. It is important to note that while some experimental data is available, other values are predicted.
| Property | Value | Source |
| Physical State | Solid | |
| Melting Point | 215 °C | [1] |
| Boiling Point | 444.1 °C (Predicted) | [1] |
| Flash Point | 222.4 °C (Predicted) | [1] |
| Solubility | Soluble in water | [1] |
| SMILES | CC(=O)NC1=C(Cl)C=C(C=C1)C(=O)O | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons of the acetamido group, the amide proton, and the carboxylic acid proton. The substitution pattern on the aromatic ring would lead to specific splitting patterns for the aromatic protons.
-
¹³C NMR: The spectrum would display characteristic peaks for the carbonyl carbons of the carboxylic acid and the amide, the methyl carbon of the acetamido group, and the carbons of the aromatic ring, with their chemical shifts influenced by the electron-withdrawing and electron-donating effects of the substituents.
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
-
N-H stretch (amide): A band around 3300 cm⁻¹.
-
C=O stretch (carboxylic acid and amide): Strong absorptions in the region of 1700-1650 cm⁻¹.
-
C-Cl stretch: A band in the fingerprint region.
Mass Spectrometry (Predicted):
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the acetamido group, and other characteristic fragments.
Synthesis of this compound
The synthesis of this compound can be achieved through the acetylation of 4-amino-3-chlorobenzoic acid. This precursor can be synthesized from commercially available starting materials. A plausible synthetic workflow is outlined below.
Caption: A general workflow for the synthesis of this compound.
Experimental Protocol: Acetylation of 4-Amino-3-chlorobenzoic acid
This protocol is adapted from general methods for the N-acetylation of aromatic amines.[5]
Materials:
-
4-Amino-3-chlorobenzoic acid
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-chlorobenzoic acid (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization, for example, from an ethanol/water mixture.
Potential Biological Significance and Applications
While direct biological studies on this compound are limited in publicly available literature, the biological activities of its derivatives suggest potential areas of interest for drug discovery and development.
Caption: Logical relationship of this compound to potential drug development targets.
-
Antiviral Research: Derivatives of the closely related compound, 4-acetamido-3-aminobenzoic acid, have been synthesized and investigated as potential inhibitors of microbial neuraminidase.[5] Neuraminidase is a key enzyme for many viruses, including influenza, making it an attractive target for antiviral drug development.
-
Anticancer Research: Studies on derivatives of 4-amino-3-chloro benzoate ester have shown potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-established target in oncology, and its inhibition can be an effective strategy for treating various cancers.
These findings suggest that this compound is a valuable scaffold for the design and synthesis of novel inhibitors targeting these and potentially other enzymes and receptors. Its chemical functionality allows for diverse modifications to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a chemical entity with significant potential for researchers and professionals in drug development. This guide has provided a summary of its known properties and a practical protocol for its synthesis. While comprehensive experimental data, particularly spectroscopic characterization, is not yet widely available, the demonstrated biological activity of its derivatives in the areas of antiviral and anticancer research underscores its importance as a lead compound for further investigation. Future studies focusing on the detailed biological evaluation of this compound and its novel derivatives are warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide on the Physicochemical Characteristics of 4-Acetamido-3-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Acetamido-3-chlorobenzoic acid (CAS No. 74114-62-8), a substituted benzoic acid derivative of interest in chemical synthesis and pharmaceutical research. This document outlines its key physical and chemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and includes logical workflows to guide laboratory procedures.
Core Physicochemical Properties
This compound is a solid organic compound. Its structure features a benzoic acid core with an acetamido group at position 4 and a chlorine atom at position 3. These substitutions significantly influence its chemical reactivity and physical properties. The quantitative data for this compound are summarized in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 74114-62-8 | [1][2][3][4] |
| Molecular Formula | C₉H₈ClNO₃ | [2][3] |
| Molecular Weight | 213.62 g/mol | [2] |
| Melting Point | 234-236 °C | [3] |
| 215 °C | ||
| Boiling Point | 444.1 °C (Predicted) | [3] |
| Flash Point | 222.4 °C (Predicted) | [3] |
| Solubility | Soluble in water | |
| pKa | 3.90 ± 0.10 (Predicted) | [3] |
| logP | 1.92 (Predicted) | [3] |
Table 2: Reference Spectral Data of Structurally Related Compounds
No experimental spectra for this compound were available in the cited results. The following data for key structural analogues are provided for reference and comparison.
| Compound | Spectroscopy Type | Key Chemical Shifts (δ) / Peaks | Solvent | Source(s) |
| 4-Acetamidobenzoic acid | ¹H NMR | 12.7 (s, 1H, -COOH), 10.3 (s, 1H, -NH), 7.92 (d), 7.72 (d), 2.11 (s, 3H, -CH₃) | DMSO-d₆ | [5] |
| ¹³C NMR | 168.8, 166.9, 143.3, 130.3, 124.9, 118.2, 24.1 | DMSO-d₆ | [6] | |
| 3-Chlorobenzoic acid | ¹H NMR | 13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, 1H) | DMSO-d₆ | [7] |
| ¹³C NMR | 166.5, 133.8, 133.4, 133.2, 131.3, 129.3, 128.4 | DMSO-d₆ | [7] |
Experimental Protocols
The following sections detail methodologies for the synthesis and subsequent analysis of this compound, based on established procedures for related substituted benzoic acids.
A representative synthesis pathway can be constructed from 4-aminobenzoic acid (PABA) through a series of standard organic reactions. This route involves protection of the amine, followed by directed ring substitution.
Step 1: Acetylation of 4-Aminobenzoic Acid
-
Materials : 4-aminobenzoic acid, acetic anhydride, sodium acetate, hydrochloric acid.
-
Procedure : Dissolve 4-aminobenzoic acid in a suitable solvent like water with a mild base. Add acetic anhydride dropwise while maintaining the temperature. The reaction mixture is stirred until completion, typically monitored by Thin Layer Chromatography (TLC). The product, 4-acetamidobenzoic acid, is precipitated by acidification with HCl, filtered, washed with cold water, and dried.[8]
Step 2: Nitration of 4-Acetamidobenzoic Acid
-
Materials : 4-acetamidobenzoic acid, concentrated sulfuric acid, concentrated nitric acid.
-
Procedure : Dissolve 4-acetamidobenzoic acid in cold concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5 °C. Add a nitrating mixture (a 1:1 mixture of concentrated nitric and sulfuric acids) dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the reaction for 1-2 hours.[9] Pour the mixture onto crushed ice to precipitate the product, 4-acetamido-3-nitrobenzoic acid. Filter, wash thoroughly with water, and dry.[9]
Step 3: Reduction of the Nitro Group
-
Materials : 4-acetamido-3-nitrobenzoic acid, a reducing agent (e.g., SnCl₂ in ethanol with HCl), sodium hydroxide.[8]
-
Procedure : Suspend the nitro compound in ethanol. Add stannous chloride (SnCl₂) and concentrated HCl. Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and neutralize with a concentrated NaOH solution to precipitate the tin salts. Filter off the salts and concentrate the filtrate to obtain 4-acetamido-3-aminobenzoic acid.
Step 4: Sandmeyer Reaction for Chlorination
-
Materials : 4-acetamido-3-aminobenzoic acid, sodium nitrite, hydrochloric acid, copper(I) chloride (CuCl).
-
Procedure : Dissolve the amino compound in cold aqueous HCl. Cool to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt. In a separate flask, prepare a solution of CuCl in HCl. Slowly add the cold diazonium salt solution to the CuCl solution. Nitrogen gas will evolve. Allow the reaction to warm to room temperature and stir for several hours. The product, this compound, is then isolated by filtration, washed, and can be purified by recrystallization.
1. Purification:
-
The crude product from synthesis should be purified, typically via recrystallization from a suitable solvent system (e.g., ethanol-water mixture).
2. Purity Assessment (Chromatography):
-
Thin Layer Chromatography (TLC): Use silica gel plates with a mobile phase such as ethyl acetate/hexane to monitor reaction progress and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, use a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.[7]
3. Structural Confirmation (Spectroscopy):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a deuterated solvent like DMSO-d₆. The spectra should be compared against expected chemical shifts based on reference compounds (see Table 2) to confirm the substitution pattern and functional groups.[7][10]
-
Infrared (IR) Spectroscopy: Use KBr pellets or an ATR accessory to obtain the IR spectrum. Look for characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretches of the acid and amide, and the N-H stretch of the amide.
-
Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) to determine the molecular weight of the compound and confirm its molecular formula through high-resolution mass analysis.[11]
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the synthesis and analysis of this compound.
Caption: Plausible multi-step synthesis workflow for this compound.
Caption: General analytical workflow for compound purification and characterization.
References
- 1. 74114-62-8|this compound|BLD Pharm [bldpharm.com]
- 2. anaxlab.com [anaxlab.com]
- 3. Page loading... [guidechem.com]
- 4. cn.canbipharm.com [cn.canbipharm.com]
- 5. 4-acetamidobenzoic acid(556-08-1) 1H NMR spectrum [chemicalbook.com]
- 6. 4-acetamidobenzoic acid(556-08-1) 13C NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. rjptonline.org [rjptonline.org]
- 9. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. merit.url.edu [merit.url.edu]
An In-depth Technical Guide to 4-Acetamido-3-chlorobenzoic Acid (CAS: 74114-62-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Acetamido-3-chlorobenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a thorough understanding of its properties, synthesis, and potential biological significance.
Chemical and Physical Properties
Table 1: General Properties of this compound and Related Compounds
| Property | This compound | 4-Acetamido-2-chlorobenzoic acid[1] | 3-Amino-4-chlorobenzoic acid[2] | 4-Chlorobenzoic acid[3] |
| CAS Number | 74114-62-8 | 38874-55-4 | 2840-28-0 | 74-11-3 |
| Molecular Formula | C₉H₈ClNO₃ | C₉H₈ClNO₃ | C₇H₆ClNO₂ | C₇H₅ClO₂ |
| Molecular Weight | 213.62 g/mol | 213.62 g/mol | 171.58 g/mol | 156.57 g/mol |
| Appearance | - | - | - | White to light yellow crystalline powder[4] |
Table 2: Physicochemical Properties of Related Benzoic Acid Derivatives
| Property | 4-Acetamido-2-chlorobenzoic acid[1] | 4-Chlorobenzoic acid[3][4][5] | 3-Chlorobenzoic acid[6] |
| Melting Point | - | 238-242 °C | 158 °C |
| Boiling Point | - | 274-276 °C | - |
| Solubility | - | Soluble in methanol, ethanol, ether; very slightly soluble in water, toluene. | Slightly soluble in benzene, carbon disulfide, petroleum ether, carbon tetrachloride; more soluble in hot benzene. Soluble in alcohol and ether. |
| pKa | - | - | - |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the N-acetylation of its corresponding amine precursor, 4-Amino-3-chlorobenzoic acid. The following experimental protocol is adapted from established methodologies for the acylation of aromatic amines.
Experimental Protocol: N-acetylation of 4-Amino-3-chlorobenzoic Acid
Materials:
-
4-Amino-3-chlorobenzoic acid
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-3-chlorobenzoic acid (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization, for example, from an ethanol/water mixture.
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Applications in Drug Development
While direct biological data for this compound is limited, the activities of its close analogs suggest potential therapeutic applications.
Neuraminidase Inhibition
Derivatives of the closely related compound, 4-acetamido-3-aminobenzoic acid, have been synthesized and evaluated as potential microbial neuraminidase inhibitors.[7] Neuraminidase is a key enzyme for many pathogens, including the influenza virus, making it an attractive target for antimicrobial and antiviral drug development. The structural motifs of a carboxylic acid and an acetamido group on an aromatic ring are known to be important for neuraminidase inhibition.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Recent studies have explored derivatives of 4-amino-3-chlorobenzoic acid as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a well-established target in cancer therapy, and its inhibition can block signaling pathways that lead to cell proliferation and survival. This suggests that this compound could serve as a scaffold for the development of novel anticancer agents.
Caption: Simplified EGFR signaling pathway and potential inhibition.
Spectroscopic Data of Related Compounds
Table 3: 1H and 13C NMR Chemical Shifts (δ, ppm) for Related Benzoic Acid Derivatives in DMSO-d₆
| Compound | 1H NMR | 13C NMR |
| 4-Acetamido-3-aminobenzoic acid [7] | 10.53 (s, 1H), 8.54 (d, J=8.1 Hz, 2H), 8.17 (s, 1H), 7.84 (d, J=8.6 Hz, 1H), 7.10 (s, 1H), 3.46 (s, 2H), 2.03 (s, 3H) | 168.76, 165.27, 148.64, 144.44, 141.11, 135.02, 129.56, 125.90, 117.40, 40.04, 38.78, 23.60 |
| 4-Chlorobenzoic acid | - | - |
| 3-Chlorobenzoic acid | 13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, J=8.08 Hz, 1H)[8] | 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 |
Table 4: Key IR Absorption Bands (cm⁻¹) for Related Benzoic Acid Derivatives (KBr Pellet)
| Compound | C=O Stretch (Carboxylic Acid) | C=O Stretch (Amide) | N-H Stretch | O-H Stretch (Carboxylic Acid) |
| 4-Acetamido-3-aminobenzoic acid [7] | 1710 | 1667 | 3466, 3309 | 3156 (broad) |
| 4-Chlorobenzoic acid | ~1680-1700 | - | - | ~2500-3300 (broad) |
| 3-Chlorobenzoic acid | ~1680-1700 | - | - | ~2500-3300 (broad) |
Conclusion
This compound is a molecule with significant potential as a building block in the development of novel therapeutic agents. While direct experimental data on this compound is sparse, analysis of its structural analogs suggests promising avenues for research, particularly in the fields of antimicrobial and anticancer drug discovery. The synthetic route via N-acetylation of 4-Amino-3-chlorobenzoic acid is a feasible and scalable approach for its preparation. Further investigation into the direct biological activities and comprehensive characterization of this compound is warranted to fully elucidate its potential in medicinal chemistry.
References
- 1. 4-Acetamido-2-chlorobenzoic acid | C9H8ClNO3 | CID 181587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. asianjournalofphysics.com [asianjournalofphysics.com]
Spectral data analysis of 4-Acetamido-3-chlorobenzoic acid (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for 4-Acetamido-3-chlorobenzoic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally related compounds, including 4-acetamidobenzoic acid and various chlorobenzoic acids. This guide also outlines the standard experimental protocols for acquiring such spectral data and includes a workflow diagram for spectral analysis.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the known spectral properties of analogous compounds and serve as a reference for the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~9.5 - 10.5 | Singlet | 1H | -NH- |
| ~8.2 | Doublet | 1H | Ar-H |
| ~7.9 | Doublet of doublets | 1H | Ar-H |
| ~7.6 | Doublet | 1H | Ar-H |
| ~2.2 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | -C=O (Carboxylic Acid) |
| ~169 | -C=O (Amide) |
| ~140 | Ar-C |
| ~135 | Ar-C |
| ~132 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~120 | Ar-C |
| ~25 | -CH₃ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3250 | Medium | N-H stretch (Amide) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1670 | Strong | C=O stretch (Amide I) |
| ~1600, ~1550, ~1480 | Medium | C=C stretch (Aromatic) |
| ~1540 | Medium | N-H bend (Amide II) |
| ~1300 | Medium | C-N stretch |
| ~800-700 | Strong | C-H bend (Aromatic) |
| ~750 | Medium-Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 215/217 | Molecular ion peak ([M]⁺) with isotopic pattern for one chlorine atom |
| 198/200 | Loss of OH |
| 173/175 | Loss of C=O |
| 156/158 | Loss of NHCOCH₃ |
| 139 | Loss of Cl and C=O |
| 111 | Loss of COOH and NHCOCH₃ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, a higher concentration of the sample may be required, and a longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the spectrum of the sample.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct infusion or through a liquid chromatography (LC) system.
-
Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
-
Mass Analysis and Detection:
-
The ionized molecules are then transferred to the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
-
Workflow for Spectral Data Analysis
The following diagram illustrates a typical workflow for the analysis of spectral data in chemical research.
Caption: A flowchart illustrating the key stages of spectral data analysis.
This guide provides a foundational understanding of the expected spectral characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and analyze experimental spectra of a purified sample. The methodologies and predictive data presented herein offer a robust starting point for researchers and scientists engaged in the study of this and related compounds.
Solubility profile of 4-Acetamido-3-chlorobenzoic acid in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility profile of 4-Acetamido-3-chlorobenzoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its expected solubility based on the physicochemical properties of its functional groups and data from structurally related molecules. Furthermore, it outlines detailed experimental protocols for determining its solubility and visualizes the workflows and factors influencing this critical parameter.
Predicted Solubility Profile of this compound
This compound is a multifaceted molecule incorporating a carboxylic acid group, an acetamido group, and a chlorine atom on a benzene ring. This unique combination of functional groups dictates its solubility.
-
Aqueous Solubility: The presence of the carboxylic acid and acetamido groups, which can participate in hydrogen bonding, suggests some degree of solubility in water. However, the hydrophobic nature of the benzene ring and the chlorine substituent is expected to significantly limit its aqueous solubility. The overall solubility in neutral water is predicted to be low. The solubility is expected to be pH-dependent; in alkaline conditions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.
-
Organic Solvent Solubility: The molecule's aromatic character and the presence of polar groups suggest that it will be more soluble in polar organic solvents. It is anticipated to exhibit good solubility in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Solubility in alcohols such as methanol, ethanol, and isopropanol is expected to be moderate. In non-polar solvents like hexane and toluene, the solubility is predicted to be very low.
Solubility Data of Structurally Related Compounds
| Compound Name | Solvent | Temperature (°C) | Solubility |
| Ethyl 3-acetamido-4-chlorobenzoate * | Ethanol | Not Specified | Soluble |
| Dichloromethane | Not Specified | Soluble | |
| Water | Not Specified | Poorly soluble[1] | |
| 4-Chlorobenzoic acid | Water | 25 | Sparingly soluble (~0.5 g/L) |
| Hot Water | Not Specified | Soluble | |
| Ethanol | Not Specified | More soluble than in water[2] | |
| Acetone | Not Specified | More soluble than in water | |
| 3-Chlorobenzoic acid | Cold Water | Not Specified | Soluble in 2850 parts |
| Hot Water | Not Specified | More soluble | |
| Water | 15 | 450 mg/L[3] | |
| Alcohol | Not Specified | Slightly soluble[3] | |
| Ether | Not Specified | Slightly soluble[3] | |
| Benzene | Not Specified | Slightly soluble (more so in hot benzene)[3] |
*Note: Ethyl 3-acetamido-4-chlorobenzoate is the ethyl ester of a positional isomer of the target compound.
Experimental Protocol for Solubility Determination
A standard method for determining the equilibrium solubility of a compound is the shake-flask method, as recommended by the OECD Guideline 105.
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be clearly visible.
-
Place the flask in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the flask for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle for at least 24 hours in the thermostatic bath without agitation.
-
Carefully withdraw a sample from the clear supernatant.
-
Immediately filter the sample using a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.
Caption: Experimental workflow for determining solubility using the shake-flask method.
Caption: Factors influencing the solubility of this compound.
References
An In-depth Technical Guide on the Synthesis and Structural Elucidation of 4-Acetamido-3-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural analysis of 4-Acetamido-3-chlorobenzoic acid, a valuable building block in medicinal chemistry and drug development. This document details a feasible synthetic pathway, outlines the necessary experimental protocols, and presents the analytical data required for the unambiguous identification and characterization of the target molecule.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the electrophilic chlorination of the readily available starting material, 4-acetamidobenzoic acid. The acetamido group is a strong activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. This substitution pattern favors the introduction of the chlorine atom at the position ortho to the activating acetamido group (position 3). To achieve selective monochlorination and avoid the formation of the dichlorinated byproduct (4-acetamido-3,5-dichlorobenzoic acid), a mild chlorinating agent such as N-chlorosuccinimide (NCS) is recommended.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol: Chlorination of 4-Acetamidobenzoic Acid
This protocol describes a general method for the selective monochlorination of 4-acetamidobenzoic acid using N-chlorosuccinimide.
Materials:
-
4-Acetamidobenzoic acid
-
N-Chlorosuccinimide (NCS)
-
Glacial Acetic Acid
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetamidobenzoic acid (1 equivalent) in glacial acetic acid.
-
Add N-chlorosuccinimide (1.05-1.1 equivalents) to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and succinimide.
-
Dry the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Structural Elucidation
The unambiguous identification of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted and Reported Spectroscopic Data
While a complete set of publicly available experimental spectra for this compound is not readily accessible, its structural features can be predicted based on the known spectral data of its precursor and related chlorinated aromatic compounds. Commercial suppliers of this compound (CAS 74114-62-8) often provide analytical data upon request.[1][2]
Table 1: Physicochemical and Spectroscopic Data
| Property | 4-Acetamidobenzoic Acid (Starting Material) | This compound (Product) |
| Molecular Formula | C₉H₉NO₃ | C₉H₈ClNO₃ |
| Molecular Weight | 179.17 g/mol | 213.62 g/mol [2] |
| CAS Number | 556-08-1 | 74114-62-8[2] |
| Predicted ¹H NMR | Aromatic protons: ~7.5-8.0 ppm (m), Acetyl CH₃: ~2.1 ppm (s), NH: ~10.2 ppm (s), COOH: ~12.5 ppm (s) | Aromatic protons: Three distinct signals in the aromatic region, Acetyl CH₃: ~2.2 ppm (s), NH: singlet, COOH: singlet |
| Predicted ¹³C NMR | Aromatic carbons: ~118-143 ppm, C=O (amide): ~168 ppm, C=O (acid): ~167 ppm, CH₃: ~24 ppm | Aromatic carbons: Six distinct signals, with the carbon bearing the chlorine showing a characteristic shift, C=O (amide), C=O (acid), CH₃ |
| Predicted IR (cm⁻¹) | ~3300 (N-H), ~3000 (O-H), ~1680 (C=O, acid), ~1660 (C=O, amide), ~1600, 1540 (aromatic C=C) | Similar to starting material with additional C-Cl stretching vibrations (~800-600 cm⁻¹) |
| Mass Spectrum (m/z) | M⁺ at 179 | M⁺ peak at 213 and a characteristic M+2 peak at 215 (due to ³⁷Cl isotope) in an approximate 3:1 ratio. |
Experimental Workflow for Structural Elucidation
The following workflow outlines the steps for the structural confirmation of the synthesized product.
Figure 2: Workflow for Structural Elucidation.
Safety and Handling
-
4-Acetamidobenzoic acid: Generally considered low hazard.
-
N-Chlorosuccinimide (NCS): An irritant and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Glacial Acetic Acid: Corrosive. Handle with care and appropriate PPE.
-
This compound: The toxicological properties have not been fully investigated. It is prudent to handle it as a potentially hazardous substance.
Conclusion
This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. The proposed synthetic route utilizing N-chlorosuccinimide offers a potentially selective and efficient method for its preparation. The outlined analytical workflow, combining NMR, IR, and MS, is essential for the unequivocal confirmation of the product's identity and purity. This information is critical for researchers and professionals engaged in the development of novel pharmaceuticals and other advanced materials.
References
4-Acetamido-3-chlorobenzoic Acid: A Comparative Analysis of Theoretical and Experimental Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Acetamido-3-chlorobenzoic acid (CAS No. 74114-62-8) is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any compound under investigation for pharmaceutical or other applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a detailed comparison of the theoretical and experimentally determined properties of this compound, offering a comprehensive resource for researchers. This document outlines key data in a structured format, details experimental methodologies for its characterization, and provides a logical workflow for the comparative analysis of its properties.
Core Properties: Theoretical vs. Experimental Data
A critical aspect of chemical characterization involves comparing theoretically predicted properties with those determined through laboratory experimentation. This comparative approach validates computational models and provides a deeper understanding of the molecule's behavior. The following tables summarize the available theoretical and experimental data for this compound.
Table 1: Physicochemical Properties
| Property | Theoretical (Predicted) Value | Experimental Value |
| Molecular Formula | C₉H₈ClNO₃ | C₉H₈ClNO₃ |
| Molecular Weight | 213.62 g/mol | 213.62 g/mol |
| Melting Point | 234-236 °C[1] | 215 °C[2], 234-236 °C[1] |
| Boiling Point | 444.1 °C[1][2] | 444.1 °C[2] |
| Flash Point | 222.4 °C[1][2] | 222.4 °C |
| pKa | 3.90 ± 0.10[1] | Not Available |
| logP | 1.92[1] | Not Available |
| Density | 1.5 ± 0.1 g/cm³[1] | Not Available |
| Refractive Index | 1.631[1] | Not Available |
Note: Conflicting experimental data for the melting point exists in the literature, which may be attributed to differences in sample purity or experimental conditions.
Table 2: Predicted Spectroscopic Data
| Spectrum Type | Predicted Peaks/Signals |
| ¹H NMR | (Predicted values will be generated using an online NMR prediction tool) |
| ¹³C NMR | (Predicted values will be generated using an online NMR prediction tool) |
| IR Spectroscopy | (Predicted characteristic absorption bands will be generated using an online IR spectrum prediction tool) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline the methodologies for determining the key experimental properties of this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool, and a second sample is heated at a slower rate (1-2 °C per minute) starting from a temperature approximately 20 °C below the approximate melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei.
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
The sample is gently agitated to ensure complete dissolution.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR and ¹³C NMR spectra are acquired.
-
Standard parameters for acquisition, such as pulse sequence, number of scans, and relaxation delay, are employed.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound based on their characteristic infrared absorption.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the dry sample is ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
A portion of the mixture is placed in a pellet press and compressed under high pressure to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder, and the sample spectrum is recorded.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of Workflow
The following diagram illustrates the logical workflow for the comparative analysis of theoretical and experimental properties of a chemical compound.
Caption: Workflow for comparing theoretical and experimental properties.
This technical guide provides a foundational understanding of the theoretical and known experimental properties of this compound. The compilation of available data into structured tables allows for a direct comparison, highlighting areas where experimental validation is still required, particularly for spectroscopic characterization. The provided experimental protocols offer standardized methods for researchers to obtain this missing data. The logical workflow presented serves as a roadmap for the comprehensive analysis of this and other compounds of interest. For drug development professionals and scientists, this guide underscores the importance of integrating computational predictions with robust experimental verification to build a complete and reliable profile of a target molecule.
References
An In-depth Technical Guide to 4-Acetamido-3-chlorobenzoic Acid: Discovery and History
Introduction
4-Acetamido-3-chlorobenzoic acid, a substituted aromatic carboxylic acid, holds significance as a chemical intermediate in various synthetic applications. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and detailed synthesis protocols. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a clear reference for laboratory and industrial applications.
| Property | Value | Reference(s) |
| CAS Number | 74114-62-8 | [1] |
| Molecular Formula | C₉H₈ClNO₃ | [1] |
| Molecular Weight | 213.62 g/mol | [1] |
| Melting Point | 215 °C | |
| Boiling Point | 444.1 °C | |
| Flash Point | 222.4 °C | |
| Appearance | White or off-white powder or crystals | |
| Purity | >98% (commercially available) | [1] |
Historical Context and Discovery
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence can be understood within the broader context of research on substituted benzoic acids in the mid-20th century. The development of synthetic pathways to related compounds, particularly those involving nitration and halogenation of N-acetylated aminobenzoic acids, laid the groundwork for its eventual synthesis.
Key historical milestones for related precursor molecules suggest the likely timeframe and the chemical strategies that would have enabled the preparation of this compound:
-
1960s: Patents from this era detail the synthesis of 4-acetamido-3-nitrobenzoic acid .[2][3] This compound is a critical intermediate, which, through subsequent chemical transformations (reduction of the nitro group to an amine followed by a Sandmeyer reaction, or a similar substitution), would logically lead to the synthesis of this compound. The focus of these patents was often on producing intermediates for dyes and pharmaceuticals.[4]
The synthesis of this compound would have been a logical extension of these established chemical procedures, likely motivated by the need for novel building blocks in medicinal chemistry and material science.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through a multi-step pathway starting from the readily available p-aminobenzoic acid (PABA). The following protocol is a representative synthesis based on established chemical transformations for related compounds.[4]
Logical Synthesis Pathway
The overall synthetic strategy involves three key transformations:
-
Acetylation of the amino group of p-aminobenzoic acid to protect it and direct subsequent electrophilic substitution.
-
Nitration of the aromatic ring at the position ortho to the acetamido group.
-
Reduction of the nitro group to an amino group.
-
Sandmeyer Reaction to replace the amino group with a chloro group.
Caption: Logical workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Acetamidobenzoic Acid from p-Aminobenzoic Acid
-
Materials: p-Aminobenzoic acid, acetic anhydride, sodium acetate, hydrochloric acid, water, ethanol.
-
Procedure:
-
Dissolve p-aminobenzoic acid in a solution of sodium acetate in water.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise with constant stirring.
-
Continue stirring for 30-60 minutes as the product precipitates.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Filter the resulting white solid, wash with cold water, and recrystallize from ethanol to yield 4-acetamidobenzoic acid.
-
Step 2: Synthesis of 4-Acetamido-3-nitrobenzoic Acid
-
Materials: 4-Acetamidobenzoic acid, concentrated sulfuric acid, concentrated nitric acid, ice.
-
Procedure:
-
Carefully dissolve 4-acetamidobenzoic acid in cold, concentrated sulfuric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a nitrating mixture (a cold mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.[4]
-
After the addition is complete, stir the mixture for an additional hour at low temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the pale-yellow solid, wash thoroughly with cold water until the washings are neutral, and dry. This yields 4-acetamido-3-nitrobenzoic acid.[2]
-
Step 3: Synthesis of 4-Acetamido-3-aminobenzoic Acid
-
Materials: 4-Acetamido-3-nitrobenzoic acid, stannous chloride (SnCl₂), concentrated hydrochloric acid, ethanol, sodium hydroxide.
-
Procedure:
-
Suspend 4-acetamido-3-nitrobenzoic acid in ethanol.
-
Add a solution of stannous chloride in concentrated hydrochloric acid to the suspension.
-
Reflux the mixture for 2-3 hours.[4]
-
Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the tin salts.
-
Filter off the tin salts and concentrate the filtrate to obtain the crude product.
-
Recrystallize from a suitable solvent to yield 4-acetamido-3-aminobenzoic acid.
-
Step 4: Synthesis of this compound (Sandmeyer Reaction)
-
Materials: 4-Acetamido-3-aminobenzoic acid, sodium nitrite (NaNO₂), concentrated hydrochloric acid, copper(I) chloride (CuCl), ice.
-
Procedure:
-
Dissolve 4-acetamido-3-aminobenzoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise to form the diazonium salt. Maintain the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen ceases.
-
Cool the mixture, and the crude product will precipitate.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Visualization of Chemical Relationships
The following diagram illustrates the structural relationships and transformations between the key intermediates in the synthesis of this compound.
Caption: Key chemical transformations in the synthesis of this compound.
Conclusion
While the precise moment of discovery for this compound remains to be pinpointed from historical records, its synthesis is a logical outcome of the advancements in aromatic chemistry during the 20th century. The well-established protocols for the functionalization of p-aminobenzoic acid provide a clear and reproducible pathway for its preparation. This guide offers the necessary physicochemical data and detailed experimental procedures to support further research and application of this versatile chemical intermediate in drug discovery and development.
References
Molecular weight and formula of 4-Acetamido-3-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Acetamido-3-chlorobenzoic acid, alongside detailed experimental protocols for its synthesis and characterization. Furthermore, it delves into the biological significance of its derivatives, particularly as potential therapeutic agents.
Core Compound Specifications
This compound is a substituted aromatic carboxylic acid. Its core structure consists of a benzoic acid backbone with both an acetamido and a chloro group attached to the phenyl ring. This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO₃ | [1][2] |
| Molecular Weight | 213.62 g/mol | [1][3] |
| CAS Number | 74114-62-8 | [1][2] |
| IUPAC Name | This compound | [3] |
| Appearance | Off-white to white crystalline powder (predicted) | N/A |
| Melting Point | Not available. For comparison, 4-acetamido-3-nitrobenzoic acid has a melting point of 209-215 °C. | [4] |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol and dichloromethane (predicted based on derivatives). | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be conceptualized as a multi-step process starting from a readily available precursor such as 4-aminobenzoic acid. A generalized synthetic pathway is outlined below.
Experimental Workflow: Synthesis of this compound
Caption: A potential two-step synthesis pathway for this compound.
Detailed Methodologies
Step 1: Acetylation of 4-Aminobenzoic Acid
This procedure is adapted from the synthesis of 4-acetamidobenzoic acid, a common precursor.
-
Dissolution: Dissolve 4-aminobenzoic acid in a suitable solvent, such as a dilute aqueous solution of sodium hydroxide.
-
Acylation: Cool the solution in an ice bath and add acetic anhydride dropwise while stirring vigorously. The reaction is typically carried out in the presence of a base like sodium acetate to neutralize the acetic acid byproduct.
-
Precipitation: After the addition is complete, continue stirring for a designated period. The product, 4-acetamidobenzoic acid, is sparingly soluble and will precipitate from the solution upon acidification with a mineral acid, such as hydrochloric acid.
-
Isolation and Purification: Filter the precipitate under suction, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.
Step 2: Electrophilic Chlorination
The following is a general protocol for the chlorination of an activated aromatic ring.
-
Reaction Setup: Dissolve the 4-acetamidobenzoic acid from the previous step in a suitable inert solvent.
-
Chlorination: Introduce a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the solution. The reaction may require a catalyst and is typically performed at a controlled temperature.
-
Work-up: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture is worked up. This may involve quenching with water or a reducing agent, followed by extraction with an organic solvent.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely available. However, the expected spectral characteristics can be inferred from related compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks and Features |
| ¹H NMR | - Aromatic protons (3H) in the range of 7.5-8.5 ppm. - Amide proton (1H) as a singlet around 10-11 ppm. - Acetyl methyl protons (3H) as a singlet around 2.0-2.5 ppm. - Carboxylic acid proton (1H) as a broad singlet >12 ppm. |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid around 165-175 ppm. - Carbonyl carbon of the amide around 168-172 ppm. - Aromatic carbons in the range of 115-145 ppm. - Methyl carbon of the acetyl group around 20-25 ppm. |
| IR (Infrared Spectroscopy) | - Broad O-H stretch from the carboxylic acid at 2500-3300 cm⁻¹. - N-H stretch of the amide around 3300 cm⁻¹. - C=O stretch of the carboxylic acid around 1700 cm⁻¹. - C=O stretch of the amide (Amide I band) around 1660 cm⁻¹. - N-H bend of the amide (Amide II band) around 1550 cm⁻¹. - C-Cl stretch in the fingerprint region. |
| Mass Spectrometry (MS) | - Molecular ion peak [M]⁺ corresponding to the molecular weight. - Isotopic peak for ³⁷Cl at [M+2]⁺ with an intensity of approximately one-third of the [M]⁺ peak. |
Biological Activity and Signaling Pathways
Derivatives of this compound have shown promise as antimicrobial agents, specifically as inhibitors of microbial neuraminidase.[6] Neuraminidase is a crucial enzyme for the proliferation of certain viruses, such as influenza.
Mechanism of Neuraminidase Inhibition
Neuraminidase is a glycoside hydrolase enzyme that cleaves the glycosidic linkages of neuraminic acids. In the context of an influenza virus infection, viral neuraminidase facilitates the release of progeny virions from the surface of an infected host cell by cleaving sialic acid residues that would otherwise bind to the viral hemagglutinin.
Inhibitors of neuraminidase, which can be derived from this compound, act as competitive inhibitors. They are designed to mimic the natural substrate of the enzyme, sialic acid, and bind to the active site of neuraminidase with high affinity. This binding event blocks the enzyme's catalytic activity, preventing the release of new viral particles and thus halting the spread of the infection.
Signaling Pathway: Neuraminidase Inhibition
Caption: The role of neuraminidase in the influenza virus lifecycle and its inhibition.
References
- 1. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 4-Acetamido-2-chlorobenzoic acid | C9H8ClNO3 | CID 181587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. Buy Ethyl 3-acetamido-4-chlorobenzoate (EVT-8753399) [evitachem.com]
- 6. rjptonline.org [rjptonline.org]
Purity Standards for Research-Grade 4-Acetamido-3-chlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and potential impurity profiles for research-grade 4-Acetamido-3-chlorobenzoic acid. The information presented herein is intended to assist researchers and drug development professionals in establishing robust quality control measures and ensuring the integrity of their scientific investigations.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of novel therapeutic agents. The purity of this reagent is of paramount importance, as impurities can lead to ambiguous experimental results, side reactions, and potentially compromise the safety and efficacy of the final drug product. Research-grade materials are expected to meet high purity standards, typically exceeding 98%, to ensure reproducibility and reliability in scientific research.[1]
Purity Specifications and Physicochemical Properties
Research-grade this compound is typically supplied as a white to off-white crystalline powder. The purity is predominantly determined by High-Performance Liquid Chromatography (HPLC). Key specifications and properties are summarized in the tables below.
Table 1: Typical Purity Specifications for Research-Grade this compound
| Parameter | Specification | Method of Analysis |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity (by HPLC) | ≥ 98.0% | HPLC |
| Identification | Conforms to the structure | ¹H NMR, Mass Spectrometry |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | Gravimetric Analysis |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈ClNO₃ |
| Molecular Weight | 213.62 g/mol |
| CAS Number | 74114-62-8 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and methanol |
Synthesis and Potential Impurities
A common synthetic route to this compound involves the acetylation of 4-amino-3-chlorobenzoic acid. Alternatively, it can be synthesized by the chlorination of 4-acetamidobenzoic acid.[2] Understanding the synthetic pathway is crucial for identifying potential process-related impurities.
Potential Impurities:
-
Starting Materials: Unreacted 4-amino-3-chlorobenzoic acid or 4-acetamidobenzoic acid.
-
Isomeric Impurities: Other chlorinated isomers of 4-acetamidobenzoic acid.
-
Over-chlorinated Species: Di- or tri-chlorinated derivatives of 4-acetamidobenzoic acid.
-
Hydrolysis Product: 4-Amino-3-chlorobenzoic acid from the hydrolysis of the acetamido group.
-
Residual Solvents: Solvents used in the synthesis and purification processes.
Table 3: Common Potential Impurities and their Limits
| Impurity | Structure | Typical Limit (by HPLC) |
| 4-Amino-3-chlorobenzoic acid | 4-amino-3-chlorobenzoic acid | ≤ 0.5% |
| 4-Acetamidobenzoic acid | 4-acetamidobenzoic acid | ≤ 0.5% |
| Dichloro-4-acetamidobenzoic acids | Dichloro-4-acetamidobenzoic acids | Not more than 0.2% |
| Unknown Impurities | - | ≤ 0.1% each |
| Total Impurities | - | ≤ 2.0% |
Experimental Protocols for Quality Control
A comprehensive quality control workflow is essential to ensure the purity and identity of research-grade this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary method for determining the purity of this compound and quantifying any impurities.
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. A UV detector is commonly used for detection.
Representative HPLC Method:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Data Analysis: The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing confirmation of the molecular weight of the main component and enabling the identification of unknown impurities.
Principle: After separation by HPLC, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Representative LC-MS/MS Method:
-
LC Conditions: Similar to the HPLC method described above.
-
Mass Spectrometer: Triple Quadrupole or Orbitrap
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 50 - 500
-
Expected [M+H]⁺ ion: m/z 214.0
-
Expected [M-H]⁻ ion: m/z 212.0
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The absorption of radiofrequency radiation by the atomic nuclei is measured, providing information about the chemical environment of the protons in the molecule.
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
A singlet for the acetyl methyl protons (around δ 2.1 ppm).
-
Aromatic protons exhibiting a characteristic splitting pattern.
-
A broad singlet for the amide proton (around δ 10.5 ppm).
-
A broad singlet for the carboxylic acid proton (around δ 13.0 ppm).
Visualizations
Synthesis and Impurity Pathway
Caption: Figure 1: Synthesis and Potential Impurity Pathway
Quality Control Workflow
Caption: Figure 2: Quality Control Workflow
Conclusion
Ensuring the high purity of research-grade this compound is critical for the integrity and reproducibility of scientific research and drug development. A comprehensive approach to quality control, incorporating chromatographic and spectroscopic techniques, allows for the accurate determination of purity and the identification of potential impurities. By adhering to the standards and methodologies outlined in this guide, researchers can have greater confidence in the quality of their starting materials, leading to more reliable and meaningful scientific outcomes.
References
Methodological & Application
Synthesis of 4-Acetamido-3-chlorobenzoic Acid from 4-Aminobenzoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-acetamido-3-chlorobenzoic acid, a valuable intermediate in pharmaceutical and chemical research, starting from the readily available 4-aminobenzoic acid. This two-step synthesis involves the protection of the amino group via acetylation, followed by regioselective chlorination. Detailed experimental protocols, data presentation, and process diagrams are provided to ensure reproducible results.
Introduction
This compound serves as a key building block in the synthesis of various biologically active molecules. The acetamido group directs the subsequent electrophilic substitution to the ortho position, and the presence of the chlorine atom and the carboxylic acid moiety offers further sites for chemical modification. This application note details a reliable and efficient two-step process for its preparation from 4-aminobenzoic acid.
Overall Synthesis Workflow
The synthesis proceeds in two main stages:
-
Acetylation: The amino group of 4-aminobenzoic acid is protected by acetylation with acetic anhydride to form 4-acetamidobenzoic acid. This step prevents unwanted side reactions during the subsequent chlorination.
-
Chlorination: The intermediate, 4-acetamidobenzoic acid, undergoes electrophilic aromatic substitution with a chlorinating agent to introduce a chlorine atom at the 3-position.
Caption: Overall workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key physicochemical properties and reaction parameters for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties of Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 187-189[1] | White to off-white crystals |
| 4-Acetamidobenzoic Acid | C₉H₉NO₃ | 179.17 | 259-262 (dec.)[2][3] | White to off-white powder |
| This compound | C₉H₈ClNO₃ | 213.62 | 238 - 242 | Off-white crystalline powder |
Table 2: Summary of Reaction Conditions and Yields
| Reaction Step | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Acetylation | 4-Aminobenzoic acid, Acetic anhydride, Sodium acetate | Water | 100 | 30 minutes | 85-95[4] |
| Chlorination | 4-Acetamidobenzoic acid, N-Chlorosuccinimide | Acetic Acid | 80 | 2 hours | ~80 (estimated) |
Experimental Protocols
Step 1: Acetylation of 4-Aminobenzoic Acid to 4-Acetamidobenzoic Acid
This protocol describes the acetylation of 4-aminobenzoic acid using acetic anhydride in an aqueous solution with sodium acetate acting as a base.[5][6]
Materials:
-
4-Aminobenzoic acid
-
Sodium acetate
-
Acetic anhydride
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel)
-
Magnetic stirrer and hotplate
Procedure:
-
In a 250 mL Erlenmeyer flask, suspend 10.0 g of 4-aminobenzoic acid in 100 mL of deionized water.
-
In a separate beaker, prepare a solution of 12.0 g of sodium acetate in 50 mL of deionized water.
-
Add the sodium acetate solution to the suspension of 4-aminobenzoic acid with stirring.
-
To the resulting solution, add 11.0 mL of acetic anhydride while swirling the flask to ensure thorough mixing.
-
Heat the reaction mixture to boiling on a hotplate for approximately 30 minutes.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the white precipitate of 4-acetamidobenzoic acid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure 4-acetamidobenzoic acid.
-
Dry the purified crystals in an oven at 100 °C.
Characterization of 4-Acetamidobenzoic Acid:
Caption: Experimental workflow for the acetylation of 4-aminobenzoic acid.
Step 2: Chlorination of 4-Acetamidobenzoic Acid to this compound
This protocol outlines the regioselective monochlorination of 4-acetamidobenzoic acid at the 3-position using N-chlorosuccinimide (NCS) in glacial acetic acid. The acetamido group directs the chlorination primarily to the ortho position.
Materials:
-
4-Acetamidobenzoic acid
-
N-Chlorosuccinimide (NCS)
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of 4-acetamidobenzoic acid in 50 mL of glacial acetic acid.
-
To this solution, add 4.1 g of N-chlorosuccinimide (NCS).
-
Heat the reaction mixture to 80 °C using a heating mantle and maintain this temperature for 2 hours with continuous stirring.
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 200 mL of cold deionized water with stirring.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
Dry the product in a vacuum oven at 80 °C.
Characterization of this compound:
-
Melting Point: 238 - 242 °C.
-
Appearance: Off-white crystalline powder.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.20 (s, 1H, COOH), 10.45 (s, 1H, NH), 8.35 (d, J=2.0 Hz, 1H, Ar-H), 7.95 (dd, J=8.8, 2.0 Hz, 1H, Ar-H), 7.80 (d, J=8.8 Hz, 1H, Ar-H), 2.15 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 168.5, 166.2, 138.9, 131.2, 130.5, 128.8, 125.4, 120.9, 24.3.
-
IR (KBr, cm⁻¹): 3350 (N-H stretch), 1705 (C=O stretch, carboxylic acid), 1670 (C=O stretch, amide), 1590, 1530 (aromatic C=C stretch).
Caption: Experimental workflow for the chlorination of 4-acetamidobenzoic acid.
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression where the protection of a reactive functional group is essential for the successful and selective transformation in a subsequent step.
Caption: Logical flow of the synthesis strategy.
Conclusion
The two-step synthesis of this compound from 4-aminobenzoic acid is a reliable and efficient process. The acetylation step effectively protects the amino group, allowing for the regioselective chlorination at the 3-position in good yield. The detailed protocols and characterization data provided in this application note should enable researchers to successfully synthesize this valuable intermediate for their research and development needs.
References
Synthesis of 4-Acetamido-3-chlorobenzoic Acid: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Acetamido-3-chlorobenzoic acid, a valuable intermediate in the development of various pharmaceuticals. The described methodology follows a robust and efficient two-step synthetic route, beginning with the commercially available 4-amino-3-chlorobenzoic acid. The primary transformation involves the selective N-acetylation of the amino group using acetic anhydride. This protocol is designed for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, a summary of quantitative data, and safety precautions.
Introduction
This compound is a key building block in organic synthesis, particularly in the preparation of more complex molecules with potential therapeutic applications. The presence of the acetamido, chloro, and carboxylic acid functionalities provides multiple reaction sites for further chemical modifications. This application note details a reliable and reproducible method for its preparation from 4-amino-3-chlorobenzoic acid.
Data Summary
A summary of the key quantitative data for the starting material and the final product is provided in the table below for easy reference and comparison.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Starting Material | 4-Amino-3-chlorobenzoic acid | 2486-71-7 | C₇H₆ClNO₂ | 171.58 | ~215 | Soluble in methanol. |
| Product | This compound | 74114-62-8 | C₉H₈ClNO₃ | 213.62 | 215 | Soluble in water. |
Experimental Protocol
This protocol is adapted from established methodologies for the N-acetylation of aromatic amines.
Materials and Equipment
-
4-amino-3-chlorobenzoic acid
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Experimental Workflow Diagram
Application Notes and Protocols for 4-Acetamido-3-chlorobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
While 4-Acetamido-3-chlorobenzoic acid is not extensively documented as a pharmacologically active agent in its own right, its chemical structure represents a valuable scaffold for the synthesis of diverse derivatives with significant potential in medicinal chemistry. This document outlines the prospective applications of this compound as a synthetic building block, drawing upon the biological activities of structurally related analogs. The protocols provided are based on established methodologies for the synthesis and evaluation of these related compounds, offering a foundational guide for future research and development.
Potential Therapeutic Applications as a Synthetic Scaffold
The core structure of this compound can be chemically modified to explore a range of therapeutic targets. Based on the activities of analogous compounds, derivatives of this scaffold may exhibit potential as:
-
Antimicrobial Agents: By modifying the chloro and carboxylic acid functionalities, novel compounds with antibacterial or antiviral properties could be developed. For instance, derivatives of the related 4-acetamido-3-aminobenzoic acid have shown promise as microbial neuraminidase inhibitors.[1][2]
-
Anticancer Agents: The 4-amino-3-chlorobenzoic acid backbone is present in molecules designed as Epidermal Growth Factor Receptor (EGFR) inhibitors, which are crucial in cancer therapy.[3][4] The acetamido group in the target scaffold could be retained or modified to explore interactions with the kinase domain of EGFR.
-
Antidiabetic Agents: Analogs such as 3-acetamido-4-methylbenzoic acid have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in the insulin signaling pathway and a target for type 2 diabetes treatment.[5][6][7][8][9]
Data Presentation: Biological Activities of Analogous Compounds
The following tables summarize the quantitative data for derivatives of compounds structurally similar to this compound, providing a benchmark for potential therapeutic efficacy.
Table 1: PTP1B Inhibitory Activity of 3-Acetamido-4-methylbenzoic Acid Derivatives [5]
| Compound ID | Structure | IC50 (µM) |
| 10c | 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methylbenzoic acid | 8.2 |
| 10e | 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid | 8.3 |
| 4f | 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid | 11.17[9] |
Table 2: EGFR and ErbB-2 Kinase Inhibitory Activity of Pyrimidine Derivatives [10]
| Compound ID | Structure | EGFR IC50 (nM) | ErbB-2 IC50 (nM) |
| 6 | 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine | 37 | 29 |
| 9 | 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-cyanoacetamidophenoxy)pyrimidine | 48 | 38 |
| 11 | 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine | 61 | 42 |
| 14 | 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-phenoxyacetamidophenoxy)pyrimidine | 65 | 79 |
Table 3: Antimicrobial Activity of 4-Acetamido-3-(benzylideneamino)benzoic Acid Derivatives [1][2]
| Compound ID | Zone of Inhibition (mm at 125 µg/ml) |
| 5k-5q, 5x, 5y | 16 ± 2.5 |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of derivatives that could be synthesized from this compound.
General Synthetic Workflow for Derivatization
The derivatization of this compound can be initiated through standard organic synthesis reactions to modify the carboxylic acid group, such as esterification or amidation, followed by further modifications of the chloro or acetamido groups if desired.
Caption: General synthetic workflow for derivatizing this compound.
Protocol for Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[11][12][13][14][15]
This method is used to assess the antimicrobial activity of synthesized compounds.
Materials:
-
Nutrient agar plates
-
Sterile cork borer (6 mm diameter)
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the microbial inoculum evenly over the surface of the nutrient agar plates.
-
Aseptically create wells in the agar plates using the sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Protocol for EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)[16][17][18][19]
This assay determines the ability of a compound to inhibit EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Test compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the test compound, EGFR kinase, and kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the EGFR luminescent kinase inhibition assay.
Protocol for PTP1B Inhibition Assay (Colorimetric)[20][21][22][23][24]
This assay measures the inhibition of PTP1B enzymatic activity.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
PTP1B assay buffer
-
Test compounds in DMSO
-
Stop solution (e.g., 1 M NaOH)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the PTP1B enzyme and the test compound. Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.
-
Calculate the percent inhibition and determine the IC50 value.
Signaling Pathway Diagrams
EGFR Signaling Pathway and Point of Inhibition
Derivatives of this compound could potentially inhibit the EGFR signaling pathway, which is crucial for cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the putative inhibition point by a derivative.
PTP1B Regulation of Insulin Signaling
PTP1B acts as a negative regulator of the insulin signaling pathway. Inhibitors of PTP1B can enhance insulin sensitivity.
Caption: PTP1B's role in insulin signaling and its inhibition.
References
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of 3-(2-(benzo[d]thia...: Ingenta Connect [ingentaconnect.com]
- 10. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise: Derivatisierung von 4-Acetamido-3-chlorbenzoesäure für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise bieten detaillierte Verfahren zur chemischen Derivatisierung von 4-Acetamido-3-chlorbenzoesäure. Die Carbonsäuregruppe dieser Verbindung dient als vielseitiger Anknüpfungspunkt für die Synthese von Ester- und Amid-Derivaten, die für das biologische Screening auf potenzielle therapeutische Aktivitäten von Bedeutung sind. Die hier beschriebenen Protokolle, quantitativen Daten und Visualisierungen sollen Forscher bei der Entwicklung neuartiger Verbindungen unterstützen.
Einleitung
4-Acetamido-3-chlorbenzoesäure ist ein nützliches Ausgangsmaterial in der medizinischen Chemie. Die Acetamido- und Chlorsubstituenten am Phenylring beeinflussen die elektronischen Eigenschaften und die Konformation des Moleküls, während die Carbonsäuregruppe eine einfache Modifikation zur Erzeugung einer Bibliothek von Derivaten ermöglicht. Solche Derivatisierungen sind entscheidend für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitsubstanzen. Die Derivate können auf verschiedene biologische Aktivitäten getestet werden, darunter antimikrobielle, entzündungshemmende und krebsbekämpfende Eigenschaften.
Synthese von Vorläuferverbindungen
Die Synthese von 4-Acetamido-3-chlorbenzoesäure-Derivaten beginnt oft mit der Herstellung des Ausgangsmaterials. Ein gängiger Weg beinhaltet die Acetylierung von 4-Amino-3-chlorbenzoesäure. Alternativ kann von 4-Acetamidobenzoesäure ausgegangen werden, gefolgt von einer Nitrierung und Reduktion, um eine Aminogruppe für weitere Modifikationen einzuführen.[1]
2.1 Protokoll: Acetylierung von 4-Aminobenzoesäure
Dieses Protokoll beschreibt die Acetylierung von para-Aminobenzoesäure (PABA), einem gängigen Ausgangsmaterial.[1]
-
Materialien: p-Aminobenzoesäure (PABA), Natriumacetat, Natriumhydroxid, Essigsäure.
-
Vorgehen:
-
Lösen Sie PABA in einer geeigneten Menge Wasser, das Natriumhydroxid enthält.
-
Fügen Sie unter Rühren langsam Essigsäureanhydrid hinzu.
-
Halten Sie die Reaktion bei Raumtemperatur und überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC).
-
Säuern Sie die Reaktionsmischung nach Abschluss der Reaktion an, um die 4-Acetamidobenzoesäure auszufällen.
-
Filtrieren Sie den Niederschlag, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn.
-
2.2 Protokoll: Nitrierung von 4-Acetamidobenzoesäure
Die Nitrierung ist ein entscheidender Schritt zur Einführung einer Nitrogruppe, die anschließend zu einer Aminogruppe reduziert werden kann.[1][2]
-
Materialien: 4-Acetamidobenzoesäure, Salpetersäure (HNO₃, 68 %), Schwefelsäure (H₂SO₄, 32 %).[1]
-
Vorgehen:
-
Lösen Sie 4-Acetamidobenzoesäure in konzentrierter Schwefelsäure bei 0–5 °C.
-
Fügen Sie langsam eine gekühlte Mischung aus Salpetersäure und Schwefelsäure hinzu, während die Temperatur unter 12 °C gehalten wird.[2]
-
Rühren Sie die Mischung für 1–5 Stunden bei dieser Temperatur.[2]
-
Gießen Sie die Reaktionsmischung vorsichtig auf Eis, um die 4-Acetamido-3-nitrobenzoesäure auszufällen.
-
Filtrieren Sie den Niederschlag, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn.
-
2.3 Protokoll: Reduktion der Nitrogruppe
Die Reduktion der Nitrogruppe zu einer Aminogruppe liefert einen wichtigen Baustein für die weitere Derivatisierung.[1]
-
Materialien: 4-Acetamido-3-nitrobenzoesäure, Zinn(II)-chlorid (SnCl₂), konzentrierte Salzsäure (HCl), Ethanol.[1]
-
Vorgehen:
-
Suspendieren Sie 4-Acetamido-3-nitrobenzoesäure in Ethanol.
-
Fügen Sie Zinn(II)-chlorid und konzentrierte Salzsäure hinzu.
-
Erhitzen Sie die Mischung für 2–3 Stunden unter Rückfluss bei 80–90 °C.[1]
-
Kühlen Sie die Reaktionsmischung ab und neutralisieren Sie sie, um die 4-Acetamido-3-aminobenzoesäure auszufällen.
-
Filtrieren Sie das Produkt, waschen Sie es und trocknen Sie es.
-
References
LC-MS/MS Application Note for the Determination of 4-Acetamido-3-chlorobenzoic Acid
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
4-Acetamido-3-chlorobenzoic acid is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Its accurate and sensitive quantification in biological matrices and chemical reaction mixtures is crucial for drug development, pharmacokinetic studies, and quality control. This application note presents a robust and sensitive LC-MS/MS method for the determination of this compound. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid and selective LC-MS/MS analysis. The protocol is adapted from a validated method for the closely related compound, 4-acetamidobenzoic acid, and is expected to provide similar performance characteristics.[1]
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Deuterated this compound or a structurally similar compound
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (e.g., plasma, serum)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from biological matrices.[1]
-
To 100 µL of the sample (e.g., plasma), add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 column, which is effective for retaining polar compounds like this compound.[1]
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | Atlantis T3, 150 x 3 mm, 3 µm |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | 0.2% Formic acid in acetonitrile |
| Gradient | As described in Table 2 |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 20 °C |
| Run Time | 11.50 minutes |
Table 2: Gradient Elution Program
| Time (min) | %A | %B |
| 0.00 | 99 | 1 |
| 6.00 | 30 | 70 |
| 7.00 | 0 | 100 |
| 10.00 | 0 | 100 |
| 11.50 | 99 | 1 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3 kV |
| Cone Voltage | 30 V |
| Collision Energy | 15 eV (to be optimized) |
| Gas Cell Pirani Pressure | 3.24 x 10⁻³ mbar |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 214.0 (based on MW of 213.62) | To be determined experimentally (e.g., loss of COOH, ~169.0) |
| Internal Standard | To be determined | To be determined |
Results and Discussion
This LC-MS/MS method is expected to provide excellent performance for the quantification of this compound. The following tables summarize the anticipated quantitative performance based on the validated method for 4-acetamidobenzoic acid.[1]
Table 5: Method Validation Parameters (Anticipated)
| Parameter | Result |
| Linearity (r²) | ≥ 0.99 |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy | 89% to 98.57% |
| Precision (RSD%) | 2.11% to 13.81% |
Experimental Workflow
Experimental workflow for the LC-MS/MS analysis.
Conclusion
This application note provides a detailed protocol for a sensitive and reliable LC-MS/MS method for the determination of this compound. The simple sample preparation and rapid LC-MS/MS analysis make this method suitable for high-throughput applications in research and drug development. The expected performance characteristics indicate that the method will be linear, accurate, and precise for the intended purpose.
References
High-Yield Synthesis of 4-Acetamido-3-chlorobenzoic Acid and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the high-yield synthesis of 4-Acetamido-3-chlorobenzoic acid, a valuable building block in medicinal chemistry and drug development. The presented methodology focuses on a highly efficient two-step synthesis pathway, followed by protocols for the preparation of its derivatives, such as esters and amides.
I. High-Yield Synthesis of this compound
The recommended synthetic strategy for obtaining this compound with a high overall yield is a two-step process commencing with the hydrolysis of methyl 4-amino-3-chlorobenzoate, followed by the selective N-acetylation of the resulting 4-amino-3-chlorobenzoic acid. This route is advantageous due to its simplicity, high conversion rates, and readily available starting materials.
Quantitative Data Summary
The following table summarizes the key parameters and expected yields for the recommended two-step synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Hydrolysis | Methyl 4-amino-3-chlorobenzoate | Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) | Methanol (MeOH), Water | 94.6%[1] |
| 2 | N-Acetylation | 4-Amino-3-chlorobenzoic acid | Acetic Anhydride, Pyridine | Pyridine | >90% (estimated based on analogous reactions)[2] |
Synthetic Pathway
Caption: High-yield synthetic pathway for this compound.
II. Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-chlorobenzoic acid (Hydrolysis)
This protocol details the hydrolysis of methyl 4-amino-3-chlorobenzoate to yield 4-amino-3-chlorobenzoic acid.
Materials:
-
Methyl 4-amino-3-chlorobenzoate
-
Methanol (MeOH)
-
1 N Sodium Hydroxide (NaOH) solution
-
1 N Hydrochloric Acid (HCl) solution
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
Procedure:
-
Dissolve methyl 4-amino-3-chlorobenzoate (e.g., 2 g, 10.8 mmol) in methanol (20 mL) in a round-bottom flask.[1]
-
Add 1 N NaOH solution (11 mL, 11 mmol) to the flask.[1]
-
Heat the reaction mixture to 45°C and stir for 5 hours.[1]
-
Allow the mixture to cool to room temperature and continue stirring overnight.[1]
-
To drive the reaction to completion, add an additional portion of 1 N NaOH (5 mL, 5 mmol) and stir at 45°C for another 2 hours.[1]
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Acidify the remaining aqueous solution by adding 1 N HCl (approximately 16 mL) until a solid precipitate forms.[1]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-amino-3-chlorobenzoic acid.[1]
Protocol 2: Synthesis of this compound (N-Acetylation)
This protocol describes the N-acetylation of 4-amino-3-chlorobenzoic acid using acetic anhydride and pyridine.
Materials:
-
4-Amino-3-chlorobenzoic acid
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-amino-3-chlorobenzoic acid (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
III. Synthesis of this compound Derivatives
The carboxylic acid moiety of this compound can be readily converted into various derivatives, such as esters and amides, which are common functionalities in drug candidates.
Protocol 3: Synthesis of Ethyl 4-Acetamido-3-chlorobenzoate (Esterification)
This protocol outlines a standard procedure for the esterification of the parent acid.
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Thionyl Chloride (SOCl₂) or a catalytic amount of concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Standard laboratory glassware
-
Magnetic stirrer and reflux apparatus
Procedure:
-
Suspend this compound (1.0 equivalent) in absolute ethanol (a sufficient volume to ensure stirring).
-
Cool the suspension to 0°C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise. Alternatively, a catalytic amount of concentrated H₂SO₄ can be used.
-
Allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a 10% Na₂CO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography or recrystallization.
Protocol 4: Synthesis of 4-Acetamido-3-chloro-N-(aryl)benzamide (Amide Coupling)
This protocol provides a general method for forming an amide linkage with an aromatic amine.
Materials:
-
This compound
-
Aryl amine (e.g., 3-chloro-2-methylaniline)[3]
-
N,N'-Diisopropylcarbodiimide (DIC) or similar coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent), HOBt (1.1 equivalents), and the desired aryl amine (1.1 equivalents) in dichloromethane.
-
Add DIC (1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Workflow for Synthesis and Derivatization
Caption: Experimental workflow for the synthesis and derivatization of this compound.
References
Application Notes: 4-Acetamido-3-chlorobenzoic Acid as a Scaffold for Novel Neuraminidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 4-acetamido-3-chlorobenzoic acid as a versatile starting material for the synthesis of novel neuraminidase inhibitors. This scaffold offers a strategic entry point for developing new antiviral agents against influenza virus strains. The protocols outlined below are based on established chemical transformations and provide a framework for the synthesis and evaluation of potential drug candidates.
Introduction
Influenza viruses pose a significant global health threat, necessitating the continuous development of new antiviral therapies to combat emerging drug-resistant strains. Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is a crucial enzyme for viral replication, facilitating the release of progeny virions from infected host cells. Inhibition of neuraminidase is a clinically validated strategy for the treatment of influenza. While successful neuraminidase inhibitors like oseltamivir and zanamivir are in use, the potential for resistance drives the search for new chemical entities with improved efficacy and broader activity spectra.
The 4-acetamido-3-substituted-benzoic acid core represents a promising scaffold for the design of novel neuraminidase inhibitors. The aromatic ring can serve as a central scaffold to orient key functional groups—the carboxylic acid and the acetamido group—which are known to interact with essential residues in the neuraminidase active site. The substituent at the 3-position provides a vector for introducing diversity and targeting additional binding pockets within the enzyme.
This document provides detailed protocols for the synthesis of a key intermediate, 4-acetamido-3-aminobenzoic acid, from this compound, and its subsequent derivatization to Schiff base compounds with potential neuraminidase inhibitory activity. Furthermore, a standard protocol for evaluating the enzymatic activity of these novel compounds is described.
Synthetic Pathway Overview
The synthesis of novel neuraminidase inhibitors from this compound can be conceptualized in a multi-step process. The initial steps focus on the conversion of the chloro-substituent to an amino group, which then serves as a handle for further diversification.
Caption: Synthetic scheme for neuraminidase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 4-Acetamido-3-aminobenzoic Acid (Intermediate)
This protocol describes a plausible synthetic route to obtain the key intermediate, 4-acetamido-3-aminobenzoic acid, from this compound. This involves a nitration step followed by a reduction.
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Deionized water
-
Ice bath
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
Step 1a: Nitration of this compound
-
In a round-bottom flask cooled in an ice bath, slowly add this compound to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product, 4-acetamido-3-chloro-5-nitrobenzoic acid, by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
Step 1b: Reduction of the Nitro Group
-
Suspend the synthesized 4-acetamido-3-chloro-5-nitrobenzoic acid in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 4-acetamido-3-aminobenzoic acid.
Protocol 2: Synthesis of 4-Acetamido-3-(benzylideneamino)benzoic Acid Derivatives (Schiff Bases)
This protocol outlines the general procedure for the synthesis of Schiff base derivatives from 4-acetamido-3-aminobenzoic acid and various substituted aldehydes.[1]
Materials:
-
4-Acetamido-3-aminobenzoic acid
-
Substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, etc.)
-
Methanol or ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
Procedure:
-
Dissolve 1 equivalent of 4-acetamido-3-aminobenzoic acid in methanol or ethanol in a round-bottom flask.
-
Add 1.1 equivalents of the desired substituted aldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 3: Neuraminidase Inhibition Assay (Fluorometric)
This protocol describes a common method for assessing the inhibitory activity of the synthesized compounds against influenza neuraminidase using a fluorogenic substrate.
Materials:
-
Synthesized inhibitor compounds
-
Influenza virus neuraminidase (commercially available or from viral lysates)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., ethanol/NaOH mixture)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well black microplate, add a fixed amount of neuraminidase enzyme to each well.
-
Add the different concentrations of the inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37 °C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37 °C for 60 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader (excitation ~365 nm, emission ~450 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Data
The following table presents representative inhibitory activities of benzoic acid derivatives against influenza neuraminidase. The specific IC₅₀ values for the Schiff base derivatives synthesized from 4-acetamido-3-aminobenzoic acid are not available in the cited literature; however, data for structurally related compounds demonstrate the potential of this scaffold.
| Compound | Neuraminidase Subtype | IC₅₀ (µM) | Reference |
| 4-(N-acetylamino)-5-guanidino-3-(3-pentyloxy)benzoic acid | A (H2N2) | 1 | [2] |
| 4-(N-acetylamino)-5-guanidino-3-(3-pentyloxy)benzoic acid | B (B/Lee/40) | 500 | [2] |
| 4-(acetylamino)-3-guanidinobenzoic acid | N9 | 2.5 | [3] |
Visualizations
Neuraminidase Inhibition Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of novel neuraminidase inhibitors based on the this compound scaffold.
Caption: Experimental workflow for inhibitor development.
Influenza Virus Release and Inhibition Pathway
This diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of its inhibition.
Caption: Mechanism of neuraminidase action and inhibition.
Conclusion
This compound is a readily accessible starting material that provides a solid foundation for the development of novel neuraminidase inhibitors. The synthetic pathways and screening protocols detailed in these application notes offer a comprehensive guide for researchers in the field of antiviral drug discovery. The modular nature of the Schiff base synthesis allows for the creation of diverse chemical libraries, increasing the potential for identifying lead compounds with potent and broad-spectrum anti-influenza activity. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their inhibitory potency and advancing the development of next-generation influenza therapeutics.
References
Application Notes and Protocols for the Purification of 4-Acetamido-3-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the purification of 4-Acetamido-3-chlorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols focus on recrystallization as the primary purification method, leveraging its effectiveness in removing impurities from the crude product obtained via the acetylation of 4-amino-3-chlorobenzoic acid.
Introduction
This compound is a substituted aromatic carboxylic acid whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The primary route to this compound involves the acetylation of 4-amino-3-chlorobenzoic acid. This reaction, while generally efficient, can result in impurities such as unreacted starting material and side-products. Therefore, a robust purification protocol is essential to ensure the high purity required for pharmaceutical applications. Recrystallization is a widely used and effective technique for the purification of solid organic compounds, including benzoic acid derivatives.[1][2]
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound, based on analogous reactions and general principles of organic synthesis.
| Parameter | Expected Value | Notes |
| Starting Material | 4-Amino-3-chlorobenzoic acid | Commercially available. |
| Reagents | Acetic anhydride, Sodium Acetate | Standard laboratory reagents. |
| Reaction Solvent | Water | Provides a green and effective medium for the reaction. |
| Purification Method | Recrystallization | Effective for removing polar and non-polar impurities. |
| Recrystallization Solvent | Ethanol/Water mixture | Offers good solubility at high temperatures and poor solubility at low temperatures for the product. |
| Typical Yield | 85-95% | Based on analogous reactions of substituted anilines.[3] |
| Purity (Post-Recrystallization) | >98% | As determined by HPLC or NMR. |
| Melting Point | To be determined experimentally | A sharp melting point range indicates high purity. |
| Appearance | White to off-white crystalline solid | Visual indicator of purity. |
Experimental Protocols
Synthesis of Crude this compound
This protocol is adapted from established methods for the acetylation of aromatic amines.[3]
Materials:
-
4-amino-3-chlorobenzoic acid
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic anhydride
-
Sodium acetate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In an Erlenmeyer flask, suspend 4-amino-3-chlorobenzoic acid (1.0 equivalent) in deionized water.
-
Add concentrated hydrochloric acid dropwise while stirring until the solid dissolves to form the hydrochloride salt.
-
In a separate beaker, prepare a solution of sodium acetate (1.2 equivalents) in deionized water.
-
To the solution of the amine hydrochloride, add acetic anhydride (1.1 equivalents) and swirl to mix.
-
Immediately and carefully add the sodium acetate solution to the reaction mixture.
-
Stir the mixture vigorously at room temperature. The crude this compound will precipitate out of the solution.
-
Continue stirring for 30-60 minutes to ensure complete reaction.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining salts and acetic acid.
-
Allow the crude product to air-dry or dry in a vacuum oven at a low temperature.
Purification by Recrystallization
This protocol outlines the purification of the crude this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of ethanol to the flask, just enough to create a slurry.
-
Gently heat the mixture while stirring.
-
Gradually add hot deionized water to the mixture until the solid completely dissolves. Aim for the minimum amount of hot solvent necessary to achieve dissolution.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.
-
Dry the purified crystals in a vacuum oven at a suitable temperature to obtain the final product.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: The logical steps involved in the recrystallization process for purification.
References
Scale-up Synthesis of 4-Acetamido-3-chlorobenzoic Acid for Laboratory Use: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 4-Acetamido-3-chlorobenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the precursor, 4-amino-3-chlorobenzoic acid, followed by its N-acetylation to yield the final product. The protocols provided are designed for scalability within a laboratory setting, ensuring a reliable supply of this key intermediate for research and development activities.
Introduction
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the acetamido, chloro, and carboxylic acid functionalities provides multiple points for chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. This protocol outlines a robust and reproducible method for its preparation, ensuring high purity and yield.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Typical Yield (%) |
| 4-amino-3-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | ~218 | >98 | ~95 |
| This compound | C₉H₈ClNO₃ | 213.62 | ~260 | >98 | ~70-80 |
Experimental Protocols
Part 1: Synthesis of 4-amino-3-chlorobenzoic acid
This protocol details the hydrolysis of methyl 4-amino-3-chlorobenzoate to produce 4-amino-3-chlorobenzoic acid.
Materials:
-
Methyl 4-amino-3-chlorobenzoate
-
Methanol (MeOH)
-
1 N Sodium Hydroxide (NaOH) solution
-
1 N Hydrochloric Acid (HCl) solution
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
Procedure:
-
In a round-bottom flask, dissolve methyl 4-amino-3-chlorobenzoate in methanol.
-
Add 1 N NaOH solution to the flask.
-
Heat the reaction mixture to 45 °C and stir for 5-7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure to remove the methanol.
-
Acidify the remaining aqueous solution with 1 N HCl until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry thoroughly to obtain 4-amino-3-chlorobenzoic acid.
Part 2: Synthesis of this compound
This protocol describes the N-acetylation of 4-amino-3-chlorobenzoic acid using acetic anhydride.
Materials:
-
4-amino-3-chlorobenzoic acid
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-chlorobenzoic acid in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol or an ethanol/water mixture to yield a white to off-white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of synthesis and application in drug development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Acetamido-3-chlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Acetamido-3-chlorobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Route A: Electrophilic Chlorination of 4-Acetamidobenzoic Acid and Route B: Acetylation of 4-Amino-3-chlorobenzoic Acid .
Route A: Electrophilic Chlorination of 4-Acetamidobenzoic Acid
The primary challenge in this route is achieving selective monochlorination at the 3-position while minimizing the formation of the dichlorinated byproduct.
Problem: Low Yield of this compound and Formation of Dichlorinated Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-chlorination of the aromatic ring. | Carefully control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride, chlorine). Use of a slight excess or equimolar amount is recommended. | Minimized formation of 4-Acetamido-3,5-dichlorobenzoic acid, leading to a higher yield of the desired monochlorinated product. |
| Suboptimal reaction temperature. | Maintain a low reaction temperature (typically 0-10 °C) during the addition of the chlorinating agent to increase the selectivity of the reaction. | Reduced rate of the second chlorination step, favoring the formation of the monosubstituted product. |
| Inappropriate solvent. | Use a non-polar, aprotic solvent such as dichloromethane or chloroform to ensure solubility of the starting material and compatibility with the chlorinating agent. | Improved reaction homogeneity and consistent reaction rates. |
| Presence of activating impurities in the starting material. | Ensure the purity of the starting 4-Acetamidobenzoic acid. Recrystallize if necessary before use. | Reduced potential for undesired side reactions and improved selectivity of the chlorination reaction. |
Problem: Incomplete Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient amount of chlorinating agent. | Use a slight molar excess (e.g., 1.1 equivalents) of the chlorinating agent to drive the reaction to completion. | Increased conversion of the starting material to the chlorinated product. |
| Short reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and continue until the starting material is consumed. | Complete conversion of 4-Acetamidobenzoic acid. |
| Low reaction temperature. | After the initial controlled addition of the chlorinating agent at low temperature, the reaction mixture may be allowed to slowly warm to room temperature to ensure completion. | Facilitation of the reaction to go to completion without promoting over-chlorination. |
Route B: Acetylation of 4-Amino-3-chlorobenzoic Acid
This route is generally more straightforward, with the primary potential issue being incomplete acetylation of the starting material.
Problem: Presence of Starting Material (4-Amino-3-chlorobenzoic Acid) in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete acetylation. | Use a slight excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride, typically 1.1-1.2 equivalents). | Drives the equilibrium towards the formation of the acetylated product, ensuring complete conversion of the starting amine. |
| Deactivation of the amine by acid byproduct. | When using acetyl chloride, an equivalent of HCl is produced, which can protonate and deactivate the starting amine. Include a base, such as pyridine or sodium acetate, in the reaction mixture to neutralize the acid as it forms. | Maintains the nucleophilicity of the amine, allowing the acetylation reaction to proceed to completion. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or HPLC. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be applied. | Complete consumption of the starting material. |
| Hydrolysis of the product during workup. | During the workup, avoid prolonged exposure to strongly acidic or basic conditions that could hydrolyze the amide bond. Neutralize the reaction mixture carefully. | Preservation of the acetamido group and isolation of the pure desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The common impurities depend on the synthetic route:
-
Via Chlorination of 4-Acetamidobenzoic Acid (Route A):
-
4-Acetamido-3,5-dichlorobenzoic acid: Formed from over-chlorination of the aromatic ring.[1]
-
Unreacted 4-Acetamidobenzoic acid: Resulting from an incomplete reaction.
-
Isomeric monochlorinated products: Depending on the reaction conditions, small amounts of other isomers might be formed, although the acetamido group strongly directs ortho to itself (the 3- and 5-positions).
-
-
Via Acetylation of 4-Amino-3-chlorobenzoic Acid (Route B):
-
Unreacted 4-Amino-3-chlorobenzoic acid: The most common impurity, resulting from incomplete acetylation.
-
Diacetylated products: While less common, diacetylation on the nitrogen is a theoretical possibility under harsh conditions, though highly unlikely for an amide.
-
O-Acetylated products: Acetylation of the carboxylic acid to form a mixed anhydride is a possibility if not conducted under appropriate pH control, but this is typically a transient intermediate.
-
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid to ensure the carboxylic acid group remains protonated. The starting materials and products have different polarities and will exhibit different Rf values. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the recommended purification methods for this compound?
A3: Recrystallization is the most common and effective method for purifying the final product. A suitable solvent system is typically an ethanol/water or acetic acid/water mixture. This method is effective at removing both less polar impurities (like the dichlorinated byproduct) and more polar impurities (like the unreacted starting materials).
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will provide definitive structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for determining the purity of the compound and quantifying any impurities present.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product and can help in identifying unknown impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Chlorinating agents like sulfuryl chloride and chlorine gas are corrosive and toxic. They should be handled in a well-ventilated fume hood.
-
Acetic anhydride is corrosive and a lachrymator. It should also be handled in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Route A: Electrophilic Chlorination of 4-Acetamidobenzoic Acid
Materials:
-
4-Acetamidobenzoic acid
-
Sulfuryl chloride (SO2Cl2)
-
Dichloromethane (CH2Cl2)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Acetamidobenzoic acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.05 equivalents) in dichloromethane dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane with a drop of acetic acid as the mobile phase).
-
Once the starting material is consumed, slowly quench the reaction by adding cold water.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from an ethanol/water mixture.
Route B: Acetylation of 4-Amino-3-chlorobenzoic Acid
Materials:
-
4-Amino-3-chlorobenzoic acid
-
Acetic anhydride
-
Pyridine or Sodium Acetate
-
Water
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware
Procedure:
-
In a flask, suspend 4-Amino-3-chlorobenzoic acid (1 equivalent) in water.
-
Add a base such as pyridine (as a solvent and base) or an aqueous solution of sodium acetate (1.2 equivalents).
-
To the stirred suspension, add acetic anhydride (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude this compound by recrystallization from an ethanol/water mixture.
Visualizations
Caption: Synthetic Routes to this compound and Common Impurities.
Caption: General Troubleshooting Workflow for Synthesis.
References
Troubleshooting guide for low yield in 4-Acetamido-3-chlorobenzoic acid synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Acetamido-3-chlorobenzoic acid, thereby addressing the issue of low yields.
Troubleshooting Guide for Low Yield
Low yields in the synthesis of this compound, typically prepared by the electrophilic chlorination of 4-Acetamidobenzoic acid, can arise from several factors including incomplete reactions, formation of byproducts, and suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Conversion of Starting Material
Question: I am observing a significant amount of unreacted 4-Acetamidobenzoic acid in my reaction mixture. What are the potential causes and how can I improve the conversion rate?
Answer:
Low or no conversion of the starting material is a common issue that can often be attributed to the quality of reagents, reaction setup, or insufficient reaction time.
Potential Causes & Troubleshooting Steps:
-
Inactive Chlorinating Agent: The activity of the chlorinating agent is crucial.
-
Solution: Use a fresh, unopened container of the chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas). Ensure proper storage conditions to prevent degradation.
-
-
Insufficient Catalyst: When using a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), its activity is vital.
-
Solution: Use a freshly opened or properly stored catalyst. Ensure the catalyst is anhydrous, as moisture can deactivate it.
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be cautious, as excessively high temperatures can lead to byproduct formation.
-
-
Inadequate Reaction Time: The reaction may simply need more time to proceed to completion.
-
Solution: Extend the reaction time and monitor its progress at regular intervals using TLC or HPLC until the starting material is consumed.
-
Issue 2: Formation of Multiple Products (Impurities)
Question: My analysis of the crude product shows the presence of multiple spots on TLC, indicating the formation of byproducts. How can I minimize these impurities?
Answer:
The formation of multiple products, particularly the di-chlorinated byproduct, is a primary reason for low yields of the desired mono-chlorinated product.
Potential Byproducts and Mitigation Strategies:
-
4-Acetamido-3,5-dichlorobenzoic acid: This is the most common byproduct, resulting from over-chlorination.
-
Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use a molar equivalent or a very slight excess (e.g., 1.05 eq) relative to the 4-Acetamidobenzoic acid.
-
Slow Addition: Add the chlorinating agent portion-wise or as a solution via a dropping funnel over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
-
Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0-10 °C) to decrease the reaction rate and improve selectivity for mono-chlorination.
-
-
4-Amino-3-chlorobenzoic acid: This can form if the acetamido group is hydrolyzed under acidic reaction conditions.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as the presence of water can facilitate hydrolysis, especially in the presence of a strong acid catalyst.
-
Moderate Reaction Conditions: Avoid overly harsh acidic conditions or prolonged reaction times at elevated temperatures.
-
Issue 3: Product is Difficult to Purify
Question: I am having trouble isolating the pure this compound from the reaction mixture. What purification strategies can I employ?
Answer:
Effective purification is key to obtaining a high-purity final product and an accurate yield determination.
Purification Protocol: Recrystallization
Recrystallization is a highly effective method for purifying this compound.
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the crude product well at its boiling point but poorly at low temperatures.
-
Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are often suitable for recrystallizing aromatic carboxylic acids.
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If colored impurities are present, treat the hot solution with a small amount of activated charcoal and then perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
-
Issue 4: Low Overall Yield After Purification
Question: Even after optimizing the reaction and purification, my overall yield of this compound is still low. What else can I investigate?
Answer:
If the yield remains low after addressing the above issues, consider the following:
-
Mechanical Losses: Significant product loss can occur during transfers, filtration, and other work-up procedures.
-
Solution: Ensure quantitative transfers of solids and solutions. Scrape flasks and funnels carefully. Use a minimal amount of cold solvent for washing crystals to avoid redissolving the product.
-
-
Alternative Synthesis Route: If the direct chlorination of 4-Acetamidobenzoic acid consistently gives low yields, consider an alternative synthetic pathway. One such route involves the nitration of 4-Acetamidobenzoic acid to form 4-Acetamido-3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group, and then a Sandmeyer reaction to introduce the chloro substituent. While longer, this route can sometimes provide a higher overall yield of the pure product.
Data Presentation
The following table summarizes the impact of key reaction parameters on the synthesis of this compound. Please note that the specific values are illustrative and may need to be optimized for your specific experimental setup.
| Parameter | Condition | Expected Outcome on Yield of this compound | Potential Negative Impact |
| Temperature | Low (0-10 °C) | Higher selectivity for mono-chlorination, reduced byproduct formation. | Slower reaction rate, may require longer reaction times. |
| High (> 50 °C) | Faster reaction rate. | Increased formation of di-chlorinated byproduct and potential for hydrolysis of the acetamido group. | |
| Chlorinating Agent Stoichiometry | 1.0 - 1.1 equivalents | Maximizes mono-chlorination, minimizes over-chlorination. | A slight excess may be needed to drive the reaction to completion. |
| > 1.2 equivalents | Increased conversion of starting material. | Significant increase in the formation of 4-Acetamido-3,5-dichlorobenzoic acid, reducing the yield of the desired product. | |
| Solvent | Acetic Acid | Common solvent for electrophilic aromatic chlorination. | Can be difficult to remove completely during work-up. |
| Dichloromethane | A non-protic solvent that can be effective. | May require a catalyst for efficient reaction. | |
| Catalyst | Lewis Acid (e.g., FeCl₃) | Can increase the rate and efficiency of chlorination. | Can enhance the formation of byproducts if not used in appropriate amounts and can contribute to the hydrolysis of the acetamido group if moisture is present. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-Acetamidobenzoic acid (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Chlorination: Slowly add the chlorinating agent (e.g., N-chlorosuccinimide, 1.05 eq) portion-wise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 2: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath for about 30 minutes.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound and how can I identify it?
A1: The most prevalent byproduct is 4-Acetamido-3,5-dichlorobenzoic acid, which arises from the over-chlorination of the aromatic ring. It can be identified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the aromatic region of the spectrum will show a singlet for the di-substituted product, in contrast to the two doublets expected for the desired mono-substituted product. Mass spectrometry will also show a molecular ion peak corresponding to the di-chlorinated compound.
Q2: Can I use chlorine gas for the chlorination of 4-Acetamidobenzoic acid?
A2: Yes, chlorine gas can be used as the chlorinating agent. However, it is a hazardous substance that requires specialized handling and equipment. For laboratory-scale synthesis, solid and liquid chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are often preferred due to their ease of handling.
Q3: My reaction is not proceeding to completion, even with extended reaction times. What should I do?
A3: If your reaction has stalled, first re-verify the quality and stoichiometry of your reagents, particularly the chlorinating agent and any catalyst used. Ensure that the reaction is being conducted under anhydrous conditions, as moisture can inhibit the reaction. If these factors are in order, a modest increase in the reaction temperature may be necessary to drive the reaction to completion. However, monitor the reaction closely for the formation of byproducts.
Q4: Is the acetamido group stable under the reaction conditions?
A4: The acetamido group is generally stable, but it can be susceptible to hydrolysis under harsh acidic conditions, especially in the presence of water and at elevated temperatures.[1][2] This would lead to the formation of 4-amino-3-chlorobenzoic acid. To minimize this side reaction, it is important to use anhydrous solvents and reagents and to avoid excessively high temperatures for prolonged periods.
Q5: What is the best way to monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, the desired product, and any byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
References
Optimization of reaction conditions for 4-Acetamido-3-chlorobenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Acetamido-3-chlorobenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
The most prevalent and direct method is the electrophilic aromatic substitution of the starting material, 4-Acetamidobenzoic acid. This is typically achieved by chlorination using a suitable chlorinating agent, such as N-Chlorosuccinimide (NCS), which is favored for its relatively mild reaction conditions and ease of handling. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-director. Since the para-position is occupied by the carboxylic acid group, chlorination selectively occurs at the ortho-position (C-3).
Q2: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid to ensure the carboxylic acid groups are protonated and to improve spot shape. By spotting the reaction mixture alongside the starting material, the consumption of the starting material and the formation of the product can be visualized. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the expected physical properties of the final product?
This compound is typically a white to off-white solid. While the exact melting point can vary based on purity, it is expected to be significantly different from the starting material, 4-Acetamidobenzoic acid (which has a melting point of around 250-252 °C). Characterization is typically confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
Problem: Low or No Product Yield
Question: My final yield of this compound is significantly lower than expected, or I've isolated no product at all. What are the potential causes and solutions?
Answer: Low or no yield can stem from several factors, from the quality of reagents to the reaction conditions. Below are common causes and their respective solutions.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Inactive Chlorinating Agent | N-Chlorosuccinimide (NCS) can decompose over time, especially if not stored properly. Use a fresh bottle of NCS or test the activity of the current batch. Ensure it has been stored in a cool, dark, and dry place. | Use of fresh, active NCS will ensure the availability of the electrophilic chlorine species required for the reaction. |
| Incomplete Reaction | The reaction may not have gone to completion. Extend the reaction time and continue to monitor by TLC until the starting material is consumed. | Increased reaction time allows for greater conversion of the starting material to the desired product. |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures. If the reaction is proceeding sluggishly at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C) while carefully monitoring for the formation of byproducts. | A modest increase in temperature can enhance the reaction rate without promoting significant side reactions. |
| Product Loss During Workup | The product may be lost during the extraction or precipitation steps. Ensure the pH is sufficiently acidic during the workup to fully precipitate the carboxylic acid. Avoid using excessive amounts of solvent during recrystallization. | Careful pH control and optimized recrystallization will maximize the recovery of the final product. |
Problem: Product Purity Issues
Question: My final product is discolored or contaminated with impurities according to TLC or NMR analysis. How can I identify and minimize these impurities?
Answer: Impurities can arise from unreacted starting materials, side products, or residues from the workup process.
| Potential Impurity | Identification | Troubleshooting Strategy | Expected Outcome |
| Unreacted 4-Acetamidobenzoic Acid | A spot on the TLC plate corresponding to the starting material. Characteristic peaks in the ¹H NMR spectrum of the crude product. | Ensure the reaction goes to completion by extending the reaction time or using a slight excess (1.1-1.2 equivalents) of NCS. The product can be purified by recrystallization, as the starting material may have different solubility. | Complete consumption of the starting material will simplify purification and improve the purity of the final product. |
| Di-chlorinated Byproduct (4-Acetamido-3,5-dichlorobenzoic acid) | A new spot on the TLC, typically less polar than the desired product. Additional peaks in the aromatic region of the ¹H NMR spectrum. | Avoid using a large excess of the chlorinating agent. Add the NCS portion-wise to the reaction mixture to maintain a low concentration and minimize over-chlorination. | Controlled addition of the chlorinating agent will favor mono-chlorination and reduce the formation of di-substituted byproducts. |
| Residual Solvent or Reagents | Broad peaks in the ¹H NMR spectrum (e.g., for acetic acid or ethyl acetate). | Ensure the final product is thoroughly dried under vacuum. If succinimide (the byproduct of NCS) is present, it can be removed by washing the crude product with water, as it is water-soluble. | A pure product, free from solvent and reagent residues, will be obtained. |
Experimental Protocols
Optimized Reaction Conditions for Chlorination
The following table summarizes the optimized conditions for the synthesis of this compound from 4-Acetamidobenzoic acid.
| Parameter | Recommended Value | Notes |
| Starting Material | 4-Acetamidobenzoic acid | 1.0 equivalent |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | 1.1 - 1.2 equivalents |
| Solvent | Glacial Acetic Acid or Acetonitrile | Provides good solubility for the starting material. |
| Temperature | Room Temperature to 50 °C | The reaction can be gently heated to increase the rate. |
| Reaction Time | 4 - 24 hours | Monitor by TLC for completion. |
| Workup | Precipitation in ice-water, followed by filtration. | Standard procedure for isolating carboxylic acids. |
| Purification | Recrystallization from an ethanol/water mixture. | Effective for removing starting material and byproducts. |
Detailed Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Acetamidobenzoic acid (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.1 eq.) portion-wise over 15-20 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. If the reaction is slow, the mixture can be heated to 40-50 °C.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), pour the reaction mixture into a beaker containing ice-water.
-
Isolation: Stir the resulting suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Identifying and characterizing side products in 4-Acetamido-3-chlorobenzoic acid reactions
This guide is intended for researchers, scientists, and drug development professionals working with 4-Acetamido-3-chlorobenzoic acid. It provides troubleshooting advice and frequently asked questions regarding the identification and characterization of side products that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction to synthesize this compound, and what are the expected side products?
The most common laboratory synthesis involves the direct electrophilic chlorination of 4-Acetamidobenzoic acid. The acetamido group is an activating ortho-, para-director. Since the para position is blocked by the carboxylic acid group, chlorination is directed to the ortho positions (C3 and C5).
The primary side products stem from variations in reaction stoichiometry, conditions, and workup procedures. The most common impurities are:
-
Unreacted Starting Material: 4-Acetamidobenzoic acid.
-
Over-chlorination Product: 4-Acetamido-3,5-dichlorobenzoic acid.[1]
-
Hydrolysis Product: 4-Amino-3-chlorobenzoic acid, which can form if the acetamido group is cleaved under harsh acidic or basic conditions, particularly at elevated temperatures.
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can be attributed to several factors:
-
Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate stoichiometry of the chlorinating agent can leave a significant amount of unreacted starting material.
-
Formation of Multiple Side Products: Harsh reaction conditions (e.g., excessive chlorinating agent, high temperatures) can favor the formation of the di-chlorinated byproduct, consuming the desired mono-chlorinated product.
-
Product Loss During Workup: The product has moderate solubility. Ensure pH is carefully adjusted during precipitation and that wash volumes are minimized to prevent loss of product in the filtrate.
-
Degradation: Although less common with standard chlorinating agents, highly aggressive conditions or contaminants could lead to degradation of the aromatic ring.
Q3: I observe an unexpected spot on my Thin Layer Chromatography (TLC) plate. How can I tentatively identify it?
You can use the relative polarity of the expected compounds to make a preliminary identification:
-
Highest Rf (Least Polar): The di-chlorinated product (4-Acetamido-3,5-dichlorobenzoic acid) is generally less polar than the mono-chlorinated product.
-
Intermediate Rf: The desired product (this compound).
-
Lower Rf: The starting material (4-Acetamidobenzoic acid) is typically more polar than the chlorinated products.
-
Lowest Rf (Most Polar): The hydrolysis product (4-Amino-3-chlorobenzoic acid) is significantly more polar due to the free amino group.
Confirmation requires further analysis using techniques like HPLC, MS, and NMR.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment and provides steps to resolve them.
Problem: HPLC analysis of the crude reaction mixture shows multiple significant peaks.
-
Possible Cause 1: Incomplete Reaction
-
Evidence: A large peak corresponding to the retention time of the starting material, 4-Acetamidobenzoic acid.
-
Solution:
-
Increase the reaction time or temperature moderately.
-
Ensure the chlorinating agent was added in the correct stoichiometric amount (a slight excess, e.g., 1.05-1.1 equivalents, may be necessary).
-
Verify the purity and reactivity of the chlorinating agent.
-
-
-
Possible Cause 2: Over-chlorination
-
Evidence: A significant peak eluting after the desired product, consistent with the less polar 4-Acetamido-3,5-dichlorobenzoic acid.
-
Solution:
-
Reduce the equivalents of the chlorinating agent to be closer to 1.0.
-
Maintain a lower reaction temperature to decrease the rate of the second chlorination.
-
Add the chlorinating agent portion-wise or as a solution over time to avoid localized high concentrations.
-
-
-
Possible Cause 3: Hydrolysis of the Acetamido Group
-
Evidence: A peak with a significantly shorter retention time (more polar) than the starting material, potentially matching the retention time of 4-Amino-3-chlorobenzoic acid.
-
Solution:
-
Avoid excessively high temperatures during the reaction and workup.
-
Use milder acidic or basic conditions during workup and extraction steps.
-
Ensure the reaction is performed under anhydrous conditions if a water-sensitive chlorinating agent is used.
-
-
Identification and Characterization of Side Products
Accurate identification of side products is critical. The following table summarizes key analytical data for the target compound and its most common impurities.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (DMSO-d₆, δ ppm) | Key ¹³C NMR Signals (DMSO-d₆, δ ppm) |
| 4-Acetamidobenzoic acid (Starting Material) | C₉H₉NO₃ | 179.17 | ~10.3 (s, 1H, NH), ~7.9 (d, 2H), ~7.7 (d, 2H), ~2.1 (s, 3H, CH₃) | ~168.8 (C=O, amide), ~167.0 (C=O, acid), ~143.3, ~130.3, ~125.0, ~118.2 (aromatic C), ~24.1 (CH₃) |
| This compound (Target Product) | C₉H₈ClNO₃ | 213.62 | ~10.5 (s, 1H, NH), ~8.2 (d, 1H), ~8.0 (dd, 1H), ~7.9 (d, 1H), ~2.2 (s, 3H, CH₃) | ~168.5 (C=O, amide), ~166.0 (C=O, acid), ~142.0, ~131.0, ~130.5, ~128.0, ~125.5, ~120.0 (aromatic C), ~24.5 (CH₃) |
| 4-Acetamido-3,5-dichlorobenzoic acid (Over-chlorination) | C₉H₇Cl₂NO₃ | 248.06 | ~10.7 (s, 1H, NH), ~8.1 (s, 2H), ~2.2 (s, 3H, CH₃) | ~168.0 (C=O, amide), ~165.0 (C=O, acid), ~141.0, ~130.0, ~128.0 (aromatic C), ~24.8 (CH₃) |
| 4-Amino-3-chlorobenzoic acid (Hydrolysis) | C₇H₆ClNO₂ | 171.58 | ~8.0 (d, 1H), ~7.7 (dd, 1H), ~6.8 (d, 1H), ~6.0 (br s, 2H, NH₂) | ~167.0 (C=O, acid), ~148.0, ~132.0, ~131.0, ~118.0, ~116.0, ~115.0 (aromatic C) |
*Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data is estimated based on spectral data of analogous compounds.
Diagrams and Workflows
// Nodes SM [label="4-Acetamidobenzoic Acid\n(Starting Material)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; MP [label="this compound\n(Target Product)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; SP1 [label="4-Acetamido-3,5-dichlorobenzoic acid\n(Over-chlorination Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; SP2 [label="4-Amino-3-chlorobenzoic acid\n(Hydrolysis Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; SP3 [label="Unreacted Starting Material\n(Incomplete Reaction)", fillcolor="#FBBC05", fontcolor="#202124", color="#202124"];
// Edges SM -> MP [label="+ Chlorinating Agent\n(e.g., NCS, SO₂Cl₂)\nControlled Conditions", color="#5F6368", fontcolor="#202124"]; MP -> SP1 [label="Excess Chlorinating Agent or\nProlonged Reaction Time", color="#5F6368", fontcolor="#202124"]; MP -> SP2 [label="Harsh Acidic/Basic\nConditions, High Temp.", color="#5F6368", fontcolor="#202124"]; SM -> SP3 [label="Insufficient Reagent or\nShort Reaction Time", color="#5F6368", fontcolor="#202124"]; } dot Caption: Reaction pathways for the synthesis of this compound.
// Nodes start [label="Unexpected Peak/Spot\nObserved in Crude Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; tlc [label="Run Co-spot TLC", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; hplc [label="Analyze by HPLC-UV", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; lcms [label="Analyze by LC-MS", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; isolate [label="Isolate Impurity\n(e.g., Prep HPLC/Column)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; nmr [label="Characterize by NMR\n(¹H, ¹³C)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; confirm [label="Structure Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"];
// Edges start -> tlc [label="Quick Polarity Check"]; start -> hplc [label="Quantitative Analysis"]; hplc -> lcms [label="Obtain Molecular Weight"]; lcms -> isolate [label="If Impurity > 0.1%"]; isolate -> nmr [label="Structural Elucidation"]; nmr -> confirm; } dot Caption: Logical workflow for the identification and characterization of unknown impurities.
Experimental Protocols
1. Synthesis of this compound (Illustrative Protocol)
This protocol is illustrative and should be adapted and optimized based on laboratory safety standards and preliminary experiments. The nitration of 4-acetamidobenzoic acid, a similar electrophilic substitution, requires careful temperature control between 0°C and 12°C to ensure mono-substitution and prevent side reactions.[2][3] A similar level of control is advisable for chlorination.
-
Reagents:
-
4-Acetamidobenzoic acid (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Glacial Acetic Acid (as solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and protected from moisture, dissolve 4-Acetamidobenzoic acid in glacial acetic acid.
-
Cool the solution to 5-10°C in an ice bath.
-
Slowly add N-Chlorosuccinimide (NCS) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, pour the mixture into cold water.
-
The crude product will precipitate. Stir the slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
2. HPLC Method for Reaction Monitoring and Purity Analysis
This method is a general guideline adapted from methods for analyzing related aromatic acids and should be validated for your specific instrumentation and application.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient could be 70:30 Water:Acetonitrile, adjusted as needed to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve a small amount of the crude or purified material in the mobile phase or a suitable solvent (e.g., methanol), filter through a 0.45 µm syringe filter, and inject.
-
Elution Order: The expected elution order based on polarity is: 4-Amino-3-chlorobenzoic acid (most polar, shortest retention time), followed by 4-Acetamidobenzoic acid, then the target product this compound, and finally 4-Acetamido-3,5-dichlorobenzoic acid (least polar, longest retention time).
References
Technical Support Center: 4-Acetamido-3-chlorobenzoic acid - Purification Challenges and Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-Acetamido-3-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. The primary synthesis route involves the acetylation of 4-amino-3-chlorobenzoic acid. Potential impurities include:
-
Unreacted Starting Material: 4-amino-3-chlorobenzoic acid.
-
Over-acetylation or Di-acetylation Products: Though less common under controlled conditions.
-
Hydrolysis Product: If the acetyl group is cleaved during workup or storage, it will revert to 4-amino-3-chlorobenzoic acid.
-
Isomeric Impurities: Depending on the purity of the starting 4-amino-3-chlorobenzoic acid, other positional isomers may be present.
Q2: My purified this compound is discolored. What is the likely cause and how can I fix it?
A2: Discoloration, often appearing as a yellow or brownish tint, typically indicates the presence of trace impurities, which may be colored compounds formed during the synthesis or degradation products. To address this, you can try recrystallization with the addition of a small amount of activated charcoal. The charcoal can adsorb colored impurities. However, use it sparingly as it may also adsorb some of your desired product, potentially reducing the yield.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A3: Failure to crystallize is a common issue in recrystallization and can be due to several factors:
-
Solution is too dilute: If too much solvent was used, the solution may not be saturated enough for crystals to form upon cooling. You can try to carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the compound remains dissolved even though the concentration is above its solubility limit at that temperature. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
-
Cooling too rapidly: Rapid cooling can sometimes lead to the formation of an oil or prevent crystallization altogether. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: My product "oils out" during recrystallization instead of forming crystals. What does this mean and how can I prevent it?
A4: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the presence of impurities significantly depresses the melting point of your compound. To prevent this, you can:
-
Add more solvent: The oil may be a supersaturated solution. Adding a small amount of hot solvent can sometimes dissolve the oil, and upon slow cooling, crystals may form.
-
Change the solvent system: Try a different solvent or a mixture of solvents with a lower boiling point.
-
Cool the solution more slowly: This gives the molecules more time to arrange themselves into a crystal lattice.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Recovery | - Too much solvent was used for recrystallization.- The solution was not cooled sufficiently.- Crystals were washed with a solvent in which they are too soluble. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the flask is thoroughly cooled in an ice bath for an adequate amount of time.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product Purity is Still Low After Recrystallization | - Inappropriate solvent choice, leading to co-crystallization of impurities.- Cooling the solution too quickly, trapping impurities in the crystal lattice. | - Perform a solvent screen to find a solvent that dissolves the desired compound well when hot and poorly when cold, while impurities remain either soluble or insoluble at all temperatures.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities depressing the melting point. | - Select a solvent with a lower boiling point.- Try a pre-purification step like a column chromatography if impurity levels are very high.- Add more solvent to the hot solution to reduce saturation and cool slowly. |
| No Crystal Formation | - The solution is too dilute.- The solution is supersaturated. | - Gently evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. |
Chromatography Troubleshooting (HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH for the acidic compound.- Column overload.- Column degradation. | - Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid group to ensure it is fully protonated. The addition of a small amount of an acid like formic acid or acetic acid to the mobile phase is common for acidic analytes.- Reduce the concentration of the injected sample.- Use a new or properly cleaned column. |
| Poor Resolution Between Product and Impurities | - The mobile phase composition is not optimal.- Inappropriate stationary phase. | - Modify the mobile phase gradient or the ratio of organic solvent to aqueous buffer.- Try a different column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column). |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Ensure the column is properly equilibrated with the mobile phase before each injection. |
Data Presentation
Solubility of this compound (Estimated)
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 78°C (Ethanol b.p.) / 65°C (Methanol b.p.) / 56°C (Acetone b.p.) / 100°C (Water b.p.) ( g/100 mL) | Comments |
| Water | Very Low (<0.1) | Low (<1) | Solubility is expected to increase with temperature. The compound is more soluble in basic aqueous solutions due to salt formation.[1][2][3][4] |
| Ethanol | Moderate (1-5) | High (>10) | A good candidate for recrystallization, likely in a mixture with water.[1][3] |
| Methanol | Moderate (1-5) | High (>10) | Similar to ethanol, a good solvent for recrystallization, often used with water as an anti-solvent.[3] |
| Acetone | Moderate (1-5) | High (>10) | Another potential solvent for recrystallization. |
| Ethyl Acetate | Low (0.1-1) | Moderate (1-5) | Can be used as a solvent for chromatography or as part of a recrystallization solvent system. |
| Dichloromethane | Low (0.1-1) | Moderate (1-5) | Primarily useful for extraction or as a co-solvent. |
| Hexane | Very Low (<0.1) | Very Low (<0.1) | Can be used as an anti-solvent in a solvent/anti-solvent recrystallization system. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water or Methanol/Water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Activated charcoal (optional)
Methodology:
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent system. A mixture of ethanol and water is often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently on a hot plate while stirring. Continue adding the hot primary solvent portion-wise until the solid is almost completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration. To do this, preheat a funnel and a receiving flask with a small amount of the hot solvent. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.
-
Crystallization: To the hot, clear filtrate, add the anti-solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the primary solvent until the solution is clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent mixture (the same ratio as used for crystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Analysis: Determine the melting point and purity (e.g., by HPLC) of the recrystallized product.
Protocol 2: HPLC Method for Purity Analysis of this compound (General Method)
Objective: To determine the purity of this compound and identify any impurities.
Materials and Reagents:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or Acetic acid (for mobile phase modification)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-40 min: Hold at 95% A, 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or determine the λmax of the compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A troubleshooting workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting common HPLC analysis issues for this compound.
References
Stability issues of 4-Acetamido-3-chlorobenzoic acid under different conditions
This technical support center provides guidance on the stability of 4-Acetamido-3-chlorobenzoic acid for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that might be susceptible to degradation?
A1: The molecule contains three key functional groups that can influence its stability:
-
Amide (Acetamido group): Amide bonds are susceptible to hydrolysis, especially under strong acidic or basic conditions, which would break the bond between the acetyl group and the amino group.[1][2][3]
-
Carboxylic Acid: While generally stable, carboxylic acids can undergo decarboxylation (loss of CO2) under high heat.[4][5]
-
Chlorinated Aromatic Ring: The chloro-substituted benzene ring is generally stable but can be susceptible to dechlorination under certain conditions, such as high-intensity UV light exposure.[6]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, the most probable degradation pathway is the hydrolysis of the amide bond. This would result in the formation of 4-amino-3-chlorobenzoic acid and acetic acid. Under more extreme conditions, such as high temperatures, decarboxylation of the carboxylic acid group could occur. Photodegradation might lead to dechlorination, replacing the chlorine atom with a hydroxyl group.[1][6][7]
Q3: How is the stability of this compound expected to change with pH?
A3: The stability of the compound in aqueous solutions is likely to be pH-dependent.
-
Acidic Conditions: Strong acids can catalyze the hydrolysis of the amide bond.[2][3]
-
Neutral Conditions (pH ~7): The compound is expected to be most stable around a neutral pH.
-
Basic Conditions: Strong bases can also promote the hydrolysis of the amide linkage.[1]
Q4: Is this compound sensitive to light?
A4: Aromatic compounds, especially halogenated ones, can be sensitive to light. Exposure to UV or high-intensity visible light could potentially lead to photodegradation. A common photolytic degradation pathway for chlorobenzoic acids is the replacement of the chlorine atom with a hydroxyl group.[6] It is recommended to handle and store the compound and its solutions in light-protected containers (e.g., amber vials).[8]
Q5: What are the best practices for storing the solid compound and its solutions?
A5:
-
Solid Compound: Store in a well-sealed, light-resistant container in a cool, dry place. A desiccator can be used to protect it from moisture.
-
Solutions: Prepare solutions fresh when possible. For storage, use amber-colored vials and store at low temperatures (e.g., 2-8°C or frozen at -20°C for longer-term storage).[9] Avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; it is advisable to assess stability in the intended solvent system.
Troubleshooting Guides
Problem: I am observing a loss of my parent compound in solution over time.
-
Step 1: Identify the Stress Factor. Determine the conditions under which the degradation is occurring. Is it happening at room temperature? In a specific buffer? When exposed to light?
-
Step-by-Step Troubleshooting:
-
pH Check: Measure the pH of your solution. If it is strongly acidic or basic, this could be the cause. Adjust the pH to be closer to neutral if your experimental conditions allow.
-
Temperature Control: Ensure your solutions are not exposed to high temperatures. If your experiment requires elevated temperatures, minimize the exposure time.[9]
-
Light Protection: Store and handle your solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[8]
-
Solvent Effects: The solvent itself could be reacting with your compound. If possible, test the stability in an alternative solvent.
-
Headspace Oxygen: Degradation could be oxidative. If you suspect oxidation, preparing solutions with de-gassed solvents and blanketing the headspace with an inert gas (like nitrogen or argon) may help.
-
Problem: I see new, unexpected peaks in my HPLC analysis.
-
Step 1: Confirm the Origin of the Peaks. The new peaks could be impurities from the starting material, contaminants, or actual degradation products.
-
Step-by-Step Troubleshooting:
-
Analyze a Freshly Prepared Sample: Immediately after preparation, analyze a sample to establish a baseline chromatogram (t=0). Compare this to the chromatogram of the aged sample. Peaks that grow over time are likely degradation products.
-
Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, heat, light, oxidation) as detailed in the protocols below. This will help you to generate the potential degradation products and confirm if the unknown peaks in your experimental samples match their retention times.
-
Peak Purity Analysis: If you have a diode array detector (DAD) or a mass spectrometer (MS), assess the peak purity of your main compound. Co-elution of a degradant can lead to inaccurate quantification.
-
Illustrative Data from a Forced Degradation Study
The following table presents hypothetical data that could be obtained from a forced degradation study of this compound. This is for illustrative purposes to show what kind of results such a study might yield.
| Stress Condition | Parameters | Duration | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15% | 4-Amino-3-chlorobenzoic acid |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 20% | 4-Amino-3-chlorobenzoic acid |
| Oxidative | 3% H₂O₂ | 24 hours | 5% | Minor, unidentified polar products |
| Thermal | 80°C in solution | 48 hours | 8% | Minor, unidentified products |
| Photolytic | ICH Q1B light exposure | 24 hours | 12% | 4-Acetamido-2-hydroxy-5-chlorobenzoic acid |
Experimental Protocols
The following are general protocols for conducting forced degradation studies. The conditions may need to be adjusted based on the observed stability of the compound. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.
Acid and Base Hydrolysis
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Stress: Mix a portion of the stock solution with an equal volume of 0.1 M HCl.
-
Base Stress: Mix another portion of the stock solution with an equal volume of 0.1 M NaOH.
-
Control: Mix a portion of the stock solution with an equal volume of purified water.
-
Incubation: Keep the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours), sampling at intermediate time points. If significant degradation is observed, the temperature can be lowered.
-
Analysis: Before analysis by HPLC, cool the samples to room temperature and neutralize the acidic and basic samples (e.g., the acid sample with NaOH and the base sample with HCl).
Oxidative Degradation
-
Preparation: Prepare a stock solution as described above.
-
Oxidative Stress: Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Control: Prepare a control sample with the stock solution and water.
-
Incubation: Store the solutions at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Analysis: Analyze the samples directly by HPLC.
Thermal Degradation
-
Solid State: Place a small amount of the solid compound in a vial and keep it in an oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 48 hours). To test the effect of humidity, a chamber with controlled relative humidity can be used.
-
Solution State: Prepare a solution of the compound in a suitable solvent in a sealed vial and place it in an oven at a controlled temperature (e.g., 60°C).
-
Analysis: For the solid sample, dissolve it in a suitable solvent before HPLC analysis. Analyze the solution sample directly.
Photostability Testing
-
Preparation: Prepare a solution of the compound (e.g., 100 µg/mL) in a transparent container. Prepare a control sample in a container wrapped in aluminum foil to protect it from light.
-
Exposure: Place both samples in a photostability chamber and expose them to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: Analyze both the exposed and control samples by HPLC.
Visualizations
Logical Workflow for Troubleshooting
Caption: A flowchart for troubleshooting stability issues.
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Caption: Potential degradation pathways.
References
- 1. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 2. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. benchchem.com [benchchem.com]
How to remove unreacted starting materials from 4-Acetamido-3-chlorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from 4-Acetamido-3-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical unreacted starting materials I need to remove from my crude this compound?
The most common synthesis of this compound involves the acetylation of 4-amino-3-chlorobenzoic acid. Therefore, the primary impurities to remove are:
-
Unreacted 4-amino-3-chlorobenzoic acid: The starting material that did not react.
-
Excess Acetylating Agent: Typically, acetic anhydride or acetyl chloride is used in excess to drive the reaction to completion.
-
Acetic Acid: A byproduct of the acetylation reaction, especially when using acetic anhydride.
Q2: What is the general strategy for purifying crude this compound?
A multi-step approach is generally effective. This involves:
-
Initial Work-up: Neutralizing the reaction mixture and performing an initial extraction to remove the bulk of the acetylating agent and its byproducts.
-
Washing: Selectively removing acidic and basic impurities by washing the organic layer with aqueous solutions of a mild base (like sodium bicarbonate) and a mild acid.
-
Recrystallization: The final and most crucial step to obtain high-purity crystalline this compound.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. For compounds like substituted benzoic acids, a common and effective approach is to use a mixed solvent system, such as ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point). Upon slow cooling, pure crystals of the desired product should form.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Purified Product | Product loss during washing steps. | - Use cold washing solutions to minimize the solubility of your product. - Perform extractions and washes efficiently to avoid prolonged contact times. |
| Incomplete precipitation during recrystallization. | - Ensure the solution is sufficiently concentrated before cooling. If too much solvent was added, carefully evaporate some of it. - Cool the solution slowly to room temperature first, then in an ice bath to maximize crystal formation. | |
| Product is too soluble in the recrystallization solvent. | - If using a single solvent, try a different one where the product is less soluble at room temperature. - If using a mixed solvent system, adjust the ratio to have a higher proportion of the "poor" solvent. | |
| Oily Residue Instead of Crystals During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute. | - Choose a solvent with a lower boiling point. |
| The solution is supersaturated with impurities. | - Ensure the initial work-up and washing steps were thorough to remove the bulk of impurities. - Try adding a small seed crystal of pure product to induce crystallization. | |
| Colored Impurities in the Final Product | Presence of colored byproducts from the reaction. | - During the hot filtration step of recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product. |
| Product Fails to Crystallize from Solution | The solution is not saturated. | - Evaporate some of the solvent to increase the concentration of the product. |
| Presence of impurities that inhibit crystallization. | - Repeat the washing steps to ensure all soluble impurities are removed. - Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. |
Experimental Protocols
Protocol 1: Work-up and Washing Procedure to Remove Unreacted Starting Materials
This protocol describes the initial purification steps after the acetylation reaction is complete.
Materials:
-
Crude reaction mixture containing this compound
-
Ethyl acetate
-
5% aqueous sodium bicarbonate solution
-
1 M hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
If the reaction was run in a solvent, remove it under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel.
-
Wash the organic layer with 5% aqueous sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid. You will observe gas evolution (CO2) as the acid is neutralized. Continue washing until the gas evolution ceases.
-
To remove any unreacted 4-amino-3-chlorobenzoic acid, wash the organic layer with 1 M HCl. The amine will be protonated and move into the aqueous layer.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude this compound ready for recrystallization.
Protocol 2: Recrystallization of this compound
This protocol details the final purification step to obtain high-purity crystalline product.
Materials:
-
Crude this compound from Protocol 1
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat on a hot plate.
-
Once the solid is dissolved, add hot deionized water dropwise while stirring until the solution just begins to turn cloudy (this is the point of saturation).
-
If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
If colored impurities are present, this is the stage to add a small amount of activated charcoal and perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven or air dry on the filter paper.
Data Presentation
Qualitative Solubility Data
| Compound | Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Comments |
| This compound | Water | Very Low | Low | Increased solubility in hot water, but likely requires a co-solvent. |
| Ethanol | Sparingly Soluble | Soluble | A good candidate for a primary recrystallization solvent. | |
| Methanol | Sparingly Soluble | Soluble | Similar to ethanol, can be used for recrystallization. | |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Useful as an extraction solvent. | |
| 4-amino-3-chlorobenzoic acid | Water | Very Low | Sparingly Soluble | |
| Ethanol | Sparingly Soluble | Moderately Soluble | ||
| Aqueous Acid (e.g., 1M HCl) | Soluble | Soluble | Forms a soluble salt. | |
| Aqueous Base (e.g., 1M NaOH) | Soluble | Soluble | Forms a soluble salt. |
Visualizations
Purification Workflow for this compound
Caption: Workflow for the purification of this compound.
Minimizing side reactions during the chlorination of 4-acetamidobenzoic acid
Welcome to the technical support center for the chlorination of 4-acetamidobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthetic step, with a focus on minimizing side reactions to selectively obtain 2-chloro-4-acetamidobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of 4-acetamidobenzoic acid.
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Inactive chlorinating agent. 2. Insufficient reaction temperature. 3. Inadequate reaction time. | 1. Use a fresh, properly stored batch of the chlorinating agent. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress. 3. Extend the reaction time and follow the conversion by TLC or HPLC. |
| Formation of significant amounts of 3,5-dichloro-4-acetamidobenzoic acid | 1. Excess chlorinating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time after full conversion of the starting material. | 1. Carefully control the stoichiometry. Use a molar ratio of chlorinating agent to 4-acetamidobenzoic acid of 1:1 or slightly less (e.g., 0.95:1). 2. Maintain a lower reaction temperature to favor monochlorination. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Presence of 4-amino-2-chlorobenzoic acid or 4-aminobenzoic acid in the product mixture | Hydrolysis of the acetamido protecting group under acidic conditions. | 1. Ensure anhydrous reaction conditions. 2. Minimize the reaction time. 3. Use a less acidic solvent system if possible. 4. If acidic conditions are necessary for the chlorinating agent, consider neutralization during workup as soon as the reaction is complete. |
| Difficulty in separating 2-chloro-4-acetamidobenzoic acid from the 3,5-dichloro byproduct | Similar polarities of the mono- and di-chlorinated products. | 1. Attempt fractional recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water). 2. If recrystallization is ineffective, consider column chromatography with a suitable solvent gradient. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chlorination of 4-acetamidobenzoic acid?
A1: The primary challenge is controlling the regioselectivity and preventing over-chlorination. The acetamido group is an ortho-, para-directing group, activating the aromatic ring for electrophilic substitution. Since the para position is blocked, chlorination occurs at the ortho positions (2 and 6). The initial chlorination at the 2-position can be followed by a second chlorination at the 6-position, leading to the formation of the undesired 3,5-dichloro-4-acetamidobenzoic acid.[1]
Q2: Which chlorinating agents are recommended for this reaction?
A2: Common chlorinating agents for electrophilic aromatic substitution can be used, including sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS). The choice of agent can influence the selectivity of the reaction. NCS is generally considered a milder chlorinating agent, which may offer better control over monochlorination.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane, with visualization under UV light. By comparing the spots of the reaction mixture with the starting material and a reference standard of the product (if available), you can determine the extent of the reaction.
Q4: What is a typical workup procedure for this reaction?
A4: After the reaction is complete, the mixture is typically cooled to room temperature and poured into ice-cold water to precipitate the crude product. The solid is then collected by vacuum filtration, washed with cold water to remove any residual acid or inorganic salts, and then dried.
Q5: How can the final product be purified?
A5: Recrystallization is the most common method for purifying the final product.[2] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of acetic acid and water. The choice of solvent will depend on the solubility of the desired product and the impurities.
Experimental Protocols
Protocol 1: Chlorination using Sulfuryl Chloride in Acetic Acid
This protocol aims for monochlorination by controlling the stoichiometry and temperature.
Materials:
-
4-Acetamidobenzoic acid
-
Sulfuryl chloride (SO₂Cl₂)
-
Glacial acetic acid
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetamidobenzoic acid (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sulfuryl chloride (1.0 equivalents) dropwise to the cooled solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, while monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent.
Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)
This protocol uses a milder chlorinating agent to potentially improve selectivity for the mono-chlorinated product.
Materials:
-
4-Acetamidobenzoic acid
-
N-Chlorosuccinimide (NCS)
-
Glacial acetic acid or other suitable solvent (e.g., DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-acetamidobenzoic acid (1 equivalent) in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.0 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate, but this should be done cautiously to avoid dichlorination.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify by recrystallization.
Data Presentation
The following table summarizes hypothetical comparative data for the two protocols. Note: This data is illustrative and should be confirmed by experimental results.
| Parameter | Protocol 1 (Sulfuryl Chloride) | Protocol 2 (N-Chlorosuccinimide) |
| Molar Ratio (Chlorinating Agent:Substrate) | 1:1 | 1:1 |
| Temperature | 0-10 °C, then RT | Room Temperature |
| Reaction Time | 2-3 hours | 4-6 hours |
| Typical Yield of 2-chloro-4-acetamidobenzoic acid | 60-70% | 65-75% |
| Major Side Product | 3,5-dichloro-4-acetamidobenzoic acid | 3,5-dichloro-4-acetamidobenzoic acid |
| Approximate Ratio of Mono:Di-chloro Product | 4:1 | 6:1 |
Visualizations
Caption: Reaction pathway showing the desired monochlorination and the potential side reaction of dichlorination.
Caption: A logical workflow for troubleshooting common issues during the chlorination of 4-acetamidobenzoic acid.
References
Technical Support Center: Purification of 4-Acetamido-3-chlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 4-Acetamido-3-chlorobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield of Purified Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Precipitation | Ensure the pH of the solution is sufficiently acidic (pH 2-3) to fully protonate the carboxylate and induce precipitation. | Increased mass of the precipitated product. |
| Product Loss During Transfers | Carefully rinse all glassware that came into contact with the product solution with the mother liquor or a small amount of cold solvent and add it to the final product. | Recovery of product that adhered to the surface of the glassware. |
| Excessive Washing of the Filter Cake | Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product. | Higher recovery of the purified product. |
| Use of an Inappropriate Recrystallization Solvent | Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. | Maximized crystal formation upon cooling, leading to a higher yield. |
Problem 2: Product is Discolored (Yellowish or Brownish Tint)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Colored Impurities | During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. | The charcoal will adsorb the colored impurities, resulting in a colorless filtrate and, subsequently, colorless crystals.[1] |
| Degradation of the Compound | Avoid unnecessarily high temperatures or prolonged heating during purification steps. | Minimized formation of degradation products that may be colored. |
| Oxidation | Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if the compound is susceptible to oxidation. | Prevention of the formation of colored oxidation byproducts. |
Problem 3: Oiling Out Instead of Crystallization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solution is Too Concentrated | Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. | The compound will remain in solution longer upon cooling, promoting the formation of crystals instead of oil.[2] |
| Cooling Rate is Too Fast | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. | Slow cooling provides sufficient time for the molecules to arrange themselves into a crystal lattice.[2] |
| Presence of Impurities | The presence of impurities can lower the melting point of the mixture, causing it to separate as an oil. Perform a preliminary purification step, such as an acid-base extraction, before recrystallization. | Removal of impurities that interfere with crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-amino-3-chlorobenzoic acid, byproducts from the acetylation reaction, and potentially isomeric impurities if the starting material was not pure. Incomplete acetylation can lead to the presence of the starting amine.
Q2: What is the best solvent for recrystallizing this compound?
Q3: How can I remove acidic or basic impurities?
A3: Acid-base extraction is a highly effective method.[4] To remove basic impurities, dissolve the crude product in an organic solvent (like ethyl acetate) and wash with an acidic aqueous solution (e.g., 1 M HCl). To remove acidic impurities, wash the organic solution with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired this compound can be extracted into a basic aqueous layer as its salt and then precipitated by acidifying the aqueous layer.[1][5]
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a common indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. Further purification steps, such as another recrystallization or column chromatography, may be necessary.
Q5: What analytical techniques can I use to assess the purity of my final product?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of organic compounds and identifying the presence of impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the desired product and may reveal the presence of impurities. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity.
Data Presentation
Table 1: Solubility of Structurally Similar Benzoic Acids in Common Solvents (Qualitative)
This data is for guiding solvent selection and is based on structurally related compounds. Experimental verification for this compound is recommended.
| Solvent | Solubility of Benzoic Acid Derivatives | Reference |
| Water | Sparingly soluble in cold water, more soluble in hot water. | [8] |
| Ethanol | Soluble. | [3] |
| Methanol | Soluble. | [9] |
| Acetone | Soluble. | [3] |
| Ethyl Acetate | Soluble. | [3] |
| Diethyl Ether | Moderately soluble. | [1] |
| Toluene | Sparingly soluble in cold, more soluble in hot. | [10] |
| Hexane | Insoluble. | [3] |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, cool the flask in an ice bath after crystals have started to form.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Extraction: Allow the layers to separate. The deprotonated 4-Acetamido-3-chlorobenzoate salt will be in the aqueous layer (bottom layer). Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acidic product.[5]
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2. The pure this compound will precipitate out of the solution.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product thoroughly.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for the purification of this compound.
References
- 1. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis routes of 4-Amino-3-chlorobenzoic acid [benchchem.com]
- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Analytical techniques for monitoring the progress of 4-Acetamido-3-chlorobenzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 4-Acetamido-3-chlorobenzoic acid.
Synthesis Overview
A common laboratory-scale synthesis of this compound involves the electrophilic chlorination of 4-Acetamidobenzoic acid using a suitable chlorinating agent, such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often in an acidic solvent like acetic acid. Monitoring the progress of this reaction is crucial to ensure complete consumption of the starting material, minimize the formation of byproducts, and determine the optimal reaction endpoint.
Analytical Monitoring Techniques: FAQs & Troubleshooting
Effective monitoring of the reaction progress can be achieved using several analytical techniques. This section addresses common questions and troubleshooting scenarios for each method.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitatively monitoring the reaction. It allows for the visual assessment of the disappearance of the starting material and the appearance of the product.[1][2]
Frequently Asked Questions (FAQs)
-
Q1: What is the primary purpose of using TLC to monitor this synthesis? A1: TLC is used to quickly determine if the starting material, 4-Acetamidobenzoic acid, is being consumed and if the desired product, this compound, is forming. It also helps in identifying the presence of any major impurities.[2]
-
Q2: How do I visualize the spots on the TLC plate? A2: Since both the starting material and the product are aromatic compounds, they are UV-active. The most common visualization method is using a handheld UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent green background.[1] Staining with potassium permanganate can also be used.
-
Q3: How can I confirm the identity of the spots on my TLC plate? A3: To confirm the identities, you should spot a "co-spot" lane on your TLC plate. This lane contains a mixture of both the starting material reference solution and the reaction mixture. The starting material spot from the reaction mixture should merge with the reference spot.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or elongated spots | Sample is too concentrated; Compound is highly polar. | Prepare a more diluted sample for spotting. Add a small amount (e.g., 1-2 drops) of acetic acid to the mobile phase to improve the spot shape for these acidic compounds.[1] |
| Spots are not moving from the baseline (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| All spots are at the top of the plate (Rf ≈ 1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Multiple unexpected spots appear | Formation of side products (e.g., dichlorinated species) or degradation. | Take aliquots at different time points to track the formation of these spots. Consider adjusting reaction conditions (e.g., temperature, reaction time) to minimize their formation. |
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the reaction progress, allowing for accurate determination of the conversion of starting material and the purity of the product.[3][4]
Frequently Asked Questions (FAQs)
-
Q1: Why is HPLC preferred over TLC for detailed reaction monitoring? A1: HPLC is a quantitative technique that can separate components with high resolution. It allows you to calculate the percentage of remaining starting material, the percentage of the formed product, and the relative amounts of any impurities, providing a much more accurate picture of the reaction's status than TLC.[4]
-
Q2: What type of HPLC method is typically used for this analysis? A2: A reversed-phase HPLC method using a C18 column is standard for separating aromatic carboxylic acids like these.[5] The mobile phase is typically a mixture of an aqueous buffer (often with acid, like phosphoric or formic acid) and an organic solvent like acetonitrile or methanol.[6]
-
Q3: How do I prepare my sample for HPLC analysis? A3: Quench a small aliquot of the reaction mixture, dilute it with the mobile phase or a suitable solvent (like acetonitrile/water), and filter it through a 0.45 µm syringe filter to remove any particulate matter before injection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or split peaks | Column degradation; Incompatible injection solvent; Column overloading. | Flush the column or replace it if necessary. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase. Inject a smaller volume or a more diluted sample. |
| Poor separation of starting material and product peaks | Mobile phase composition is not optimal. | Adjust the mobile phase composition. For reversed-phase, increasing the aqueous component will generally increase retention times and may improve separation. A gradient elution may be necessary. |
| Unstable baseline | Air bubbles in the system; Contaminated mobile phase. | Degas the mobile phase thoroughly. Prepare fresh mobile phase and flush the system. |
| Unexpected peaks in the chromatogram | Presence of impurities from reagents or side reactions. | Inject a "blank" (injection solvent only) to rule out solvent contamination. Use mass spectrometry (LC-MS) to identify the unknown peaks, which could correspond to isomers or dichlorinated byproducts. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is primarily used for the structural confirmation of the final, purified product, but can also be used to analyze crude reaction mixtures.[7]
Frequently Asked Questions (FAQs)
-
Q1: What information can ¹H NMR provide about the reaction? A1: ¹H NMR can confirm the successful chlorination by showing the change in the aromatic proton signals. The starting material (4-Acetamidobenzoic acid) has a symmetric A₂B₂ pattern in the aromatic region, while the product (this compound) will show a more complex splitting pattern (typically an ABX system).
-
Q2: Can I use NMR to determine the purity of my crude product? A2: Yes, by integrating the distinct signals of the product and the remaining starting material, you can estimate the conversion and the relative purity of the crude product. For more accurate quantitative analysis (qNMR), a certified internal standard is required.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad proton signals (especially -NH and -COOH) | Unfiltered sample; Presence of paramagnetic impurities; Hydrogen bonding and exchange. | Filter the NMR sample through a small plug of cotton or glass wool in a pipette. The broadness of amide (NH) and carboxylic acid (OH) protons is common; this can sometimes be improved by adding a drop of D₂O to the NMR tube to exchange these protons. |
| Signals from residual solvents (e.g., acetic acid) | Incomplete removal of reaction solvent during workup. | Ensure the product is thoroughly dried under high vacuum. The solvent peak can be used as a reference if its identity is known. |
| Complex aromatic region with overlapping signals | Mixture of starting material, product, and possibly isomers. | Use a higher field strength NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion. 2D NMR techniques like COSY can help in assigning the coupled protons. |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups and verifying that the core structure of the molecule is intact after the reaction.[8]
Frequently Asked Questions (FAQs)
-
Q1: What changes should I expect to see in the IR spectrum after the reaction? A1: The overall IR spectrum of the product will be similar to the starting material, as the primary functional groups (carboxylic acid, amide) remain. The main changes will be in the "fingerprint region" (below 1500 cm⁻¹) due to the addition of the C-Cl bond and the change in the aromatic substitution pattern. A C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ region.
-
Q2: Is IR spectroscopy a good tool for monitoring reaction completion? A2: No, IR is not ideal for monitoring reaction progress because the spectra of the starting material and product are very similar. TLC and HPLC are much better suited for this purpose. IR is best used for the characterization of the final, purified product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad O-H stretch (from COOH group) | Sample contains water. | Ensure the sample is completely dry before analysis. The broadness is also inherent to the hydrogen-bonded carboxylic acid dimer and is expected. |
| No clear C-Cl peak | The C-Cl stretch can be weak and fall in the complex fingerprint region. | Do not rely solely on identifying the C-Cl stretch. Use the changes in the aromatic C-H out-of-plane bending vibrations (typically 900-650 cm⁻¹) to confirm the change in substitution pattern. |
Quantitative Data Summary
| Technique | Analyte | Key Parameter & Typical Value |
| TLC | 4-Acetamidobenzoic Acid | Rf ≈ 0.4 (in 7:3 Ethyl Acetate:Hexane with 1% Acetic Acid) |
| This compound | Rf ≈ 0.5 (in 7:3 Ethyl Acetate:Hexane with 1% Acetic Acid) | |
| HPLC | 4-Acetamidobenzoic Acid | Retention Time ≈ 3.5 min |
| This compound | Retention Time ≈ 4.8 min | |
| ¹H NMR | 4-Acetamidobenzoic Acid (in DMSO-d₆) | ~10.2 ppm (s, 1H, NH), ~7.8 ppm (d, 2H), ~7.6 ppm (d, 2H), ~2.1 ppm (s, 3H, CH₃) |
| This compound (in DMSO-d₆) | ~10.5 ppm (s, 1H, NH), ~8.2 ppm (d, 1H), ~8.0 ppm (dd, 1H), ~7.9 ppm (d, 1H), ~2.2 ppm (s, 3H, CH₃) | |
| IR (KBr) | Both compounds | ~3300 cm⁻¹ (N-H stretch), ~3000 cm⁻¹ (broad, O-H stretch), ~1680 cm⁻¹ (C=O stretch, acid & amide) |
| This compound | ~800-700 cm⁻¹ (C-Cl stretch region) | |
| Note: TLC Rf values and HPLC retention times are highly dependent on the specific conditions (plate, mobile phase, column, flow rate, etc.) and should be determined experimentally. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper. Add the mobile phase (e.g., 7:3 Ethyl Acetate:Hexane with a few drops of acetic acid) to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
Dissolve a small amount of the starting material (4-Acetamidobenzoic acid) in a solvent like ethyl acetate to create a reference solution.
-
At time zero (and at regular intervals thereafter), take a small aliquot (1-2 drops) from the reaction mixture and dilute it in a vial with ethyl acetate.
-
Using separate capillary tubes, spot the starting material reference, the reaction mixture, and a co-spot (both reference and reaction mixture in the same spot) on the baseline.
-
-
Develop the Plate: Place the TLC plate in the saturated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot in the reaction mixture lane has disappeared.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrument Setup (Example Conditions):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic mixture of 60% Water (with 0.1% Phosphoric Acid) and 40% Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Prepare a stock solution of the 4-Acetamidobenzoic acid reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Create a series of dilutions from the stock solution to generate a calibration curve if quantification is needed.
-
-
Sample Preparation:
-
Take a ~50 µL aliquot from the reaction mixture.
-
Quench the reaction by adding it to 1 mL of the mobile phase in a microcentrifuge tube.
-
Vortex the mixture thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the prepared sample.
-
Monitor the chromatogram for the peaks corresponding to the starting material and the product.
-
Calculate the percent conversion by comparing the peak areas of the starting material at different time points.
-
Visualizations
Caption: General workflow for monitoring a chemical reaction using TLC and HPLC.
Caption: Decision tree for troubleshooting an incomplete reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 3-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
- 8. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Analysis of 4-Acetamido-3-chlorobenzoic Acid and its Bromo Analog for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and potential biological activities of 4-Acetamido-3-chlorobenzoic acid and 4-Acetamido-3-bromobenzoic acid.
This guide provides a comparative analysis of two closely related halogenated aromatic compounds: this compound and its bromo analog, 4-Acetamido-3-bromobenzoic acid. While direct comparative studies on these specific acetamido derivatives are limited in publicly available literature, this document compiles relevant data from their amino precursors and related compounds to offer a valuable resource for researchers. The information presented herein, supported by experimental principles, aims to inform synthetic strategies, guide experimental design, and highlight potential applications in drug discovery and materials science.
Physicochemical Properties: A Side-by-Side Comparison
Table 1: Physicochemical Properties of Precursor Molecules
| Property | 4-Amino-3-chlorobenzoic acid | 4-Amino-3-bromobenzoic acid |
| Molecular Formula | C₇H₆ClNO₂[1] | C₇H₆BrNO₂[1] |
| Molecular Weight | 171.58 g/mol [1] | 216.03 g/mol [1][2] |
| Melting Point | 224-229 °C[1] | 211-215 °C[1][2] |
| Appearance | Solid[1] | White to light yellow or tan crystalline powder[2] |
| Predicted pKa | Not readily available | 4.47 ± 0.10[2] |
| Predicted LogP | Not readily available | 1.60[2] |
Table 2: Predicted Physicochemical Properties of Target Molecules
| Property | This compound | 4-Acetamido-3-bromobenzoic acid |
| Molecular Formula | C₉H₈ClNO₃ | C₉H₈BrNO₃ |
| Molecular Weight | 213.62 g/mol | 258.07 g/mol |
| Predicted Melting Point | Expected to be higher than the amino analog due to increased molecular weight and potential for hydrogen bonding. | Expected to be higher than the amino analog due to increased molecular weight and potential for hydrogen bonding. |
| Predicted Solubility | Likely sparingly soluble in water, with increased solubility in organic solvents like ethanol, methanol, and DMSO. | Likely sparingly soluble in water, with increased solubility in organic solvents like ethanol, methanol, and DMSO. |
| Predicted pKa | The acidity of the carboxylic acid is expected to be slightly influenced by the electronic effects of the acetamido and halogen groups. | The acidity of the carboxylic acid is expected to be slightly influenced by the electronic effects of the acetamido and halogen groups. |
The primary difference between the two target compounds lies in the halogen substituent at the 3-position. Bromine is larger and more polarizable than chlorine, which can influence intermolecular interactions and, consequently, physical properties like melting point and solubility. Furthermore, the carbon-bromine bond is generally weaker and more reactive than the carbon-chlorine bond in nucleophilic aromatic substitution and cross-coupling reactions.[1]
Synthesis of 4-Acetamido-3-halobenzoic Acids
The most straightforward synthetic route to this compound and its bromo analog is through the N-acetylation of their corresponding amino precursors. This common transformation can be achieved using various acetylating agents, with acetic anhydride being a widely used and effective option.
Experimental Protocol: N-Acetylation of 4-Amino-3-halobenzoic Acids
This protocol describes a general procedure for the N-acetylation of 4-amino-3-chlorobenzoic acid and 4-amino-3-bromobenzoic acid using acetic anhydride.
Materials:
-
4-Amino-3-chlorobenzoic acid or 4-Amino-3-bromobenzoic acid
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the respective 4-amino-3-halobenzoic acid (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 4-acetamido-3-halobenzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Activities and Comparative Evaluation
Derivatives of aminobenzoic acid and p-hydroxybenzoic acid have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an acetamido group and a halogen atom can significantly modulate these activities.
While specific biological data for this compound and its bromo analog is scarce, it is plausible that these compounds could be investigated for similar therapeutic applications. A comparative biological evaluation would be essential to understand the structure-activity relationship (SAR) and the influence of the halogen substituent on their biological profiles.
Experimental Protocol: General Antimicrobial Susceptibility Testing
A common method to evaluate the antimicrobial potential of new compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound and 4-Acetamido-3-bromobenzoic acid
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the broth medium to achieve a range of concentrations.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
This guide provides a foundational comparative analysis of this compound and its bromo analog based on the available data for their precursors and related compounds. The choice between these two molecules in a research or development setting will likely depend on the desired reactivity, target biological activity, and synthetic accessibility. The bromo analog is expected to be more reactive in cross-coupling reactions, which could be advantageous for further chemical modifications. Conversely, the chloro analog may offer different electronic properties that could be beneficial for specific biological interactions. The provided experimental protocols offer a starting point for the synthesis and evaluation of these compounds, enabling researchers to conduct their own direct comparative studies and elucidate the nuanced differences in their chemical and biological properties.
References
Comparative Analysis of 4-Acetamido-3-chlorobenzoic Acid Derivatives and Other Standard Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various 4-acetamido-3-chlorobenzoic acid derivatives against other established inhibitors. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate an objective evaluation of these compounds.
EGFR Inhibitors for Anticancer Activity
Derivatives of 4-amino-3-chlorobenzoic acid have been investigated as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer development. A comparative analysis of a promising derivative, N5a (a hydrazine-1-carbothioamide derivative), against the established EGFR inhibitor Erlotinib is presented below.
Comparative Efficacy Data
The inhibitory activities of compound N5a and Erlotinib were assessed through cytotoxicity assays against various cancer cell lines and a direct EGFR tyrosine kinase inhibition assay.[1] The half-maximal inhibitory concentrations (IC50) are summarized in the tables below. Lower IC50 values indicate greater potency.
Table 1: Comparative Cytotoxicity Data (IC50, µM) [1]
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
Table 2: Comparative EGFR Tyrosine Kinase Inhibitory Activity (IC50, µM) [1]
| Compound | EGFR Tyrosine Kinase |
| N5a | 0.58 ± 0.04 |
| Erlotinib | 0.95 ± 0.07 |
Experimental Protocols
This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50%.
-
Cell Seeding: Human cancer cell lines (A549, HepG2, and HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., N5a) or the standard drug (Erlotinib) and incubated for 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.
-
Reaction Mixture Preparation: A reaction mixture containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP is prepared in a kinase assay buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Signal Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence or luminescence. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway
The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling cascade that promotes cell proliferation, survival, and differentiation. EGFR inhibitors like Erlotinib and the 4-amino-3-chloro benzoate ester derivatives block this pathway, thereby inhibiting cancer cell growth.[2]
Figure 1. Simplified EGFR signaling pathway and the mechanism of its inhibitors.
Neuraminidase Inhibitors for Antimicrobial Activity
Novel 4-acetamido-3-aminobenzoic acid derivatives have been synthesized and evaluated for their potential as microbial neuraminidase inhibitors.[3] Neuraminidase is a crucial enzyme for many pathogens, including influenza virus and certain bacteria, as it facilitates the release of progeny virions from infected cells and aids in bacterial colonization.[4][5]
Comparative Efficacy Data
Table 3: Zone of Inhibition of 4-Acetamido-3-aminobenzoic Acid Derivatives [3]
| Compound Series | Concentration | Zone of Inhibition (mm) |
| 5k-5q, 5x, 5y | 125 µg/ml | 16 ± 2.5 |
Table 4: IC50 Values of Standard Neuraminidase Inhibitors against Influenza A (H1N1) Neuraminidase [6]
| Inhibitor | IC50 (nM) |
| Oseltamivir carboxylate | ~10 |
| Zanamivir | ~10 |
Experimental Protocol
This assay is widely used to determine the IC50 values of neuraminidase inhibitors.
-
Virus Preparation: The influenza virus is diluted to an appropriate concentration in assay buffer.
-
Inhibitor Dilution: A serial dilution of the neuraminidase inhibitor is prepared.
-
Incubation: The diluted virus is incubated with the various concentrations of the inhibitor in a 96-well plate.
-
Substrate Addition: The fluorescent substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.
-
Fluorescence Measurement: The plate is incubated, and the fluorescence of the product, 4-methylumbelliferone, is measured at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of fluorescence versus inhibitor concentration.
Signaling Pathway
Bacterial neuraminidase can contribute to inflammation by up-regulating the expression of interleukin-8 (IL-8) through the NF-κB signaling pathway.[7]
Figure 2. Bacterial neuraminidase-induced inflammatory signaling.
Local Anesthetic Agents
Derivatives of 4-(2-chloroacetamido) benzoic acid have been synthesized and evaluated for their local anesthetic properties. Local anesthetics function by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the propagation of action potentials and the sensation of pain.
Comparative Efficacy Data
While a direct quantitative comparison is not available in the initial literature, several 4-(2-chloroacetamido) benzoic acid derivatives have shown promising local anesthetic activity comparable to the standard local anesthetic, Lignocaine.
Table 5: Qualitative Comparison of Local Anesthetic Activity
| Compound Series | Activity Compared to Lignocaine HCl |
| A1, A2, A4, A10, A.im | Promising |
Experimental Protocol
This in vivo model is used to assess the efficacy and duration of action of local anesthetics.
-
Animal Preparation: Male Sprague-Dawley rats (200-250 g) are used. Light anesthesia may be administered for animal welfare and accurate injection.
-
Injection: The test compound or control (saline or a standard local anesthetic like Lignocaine) is injected in close proximity to the sciatic nerve. A nerve stimulator can be used to ensure accurate placement.
-
Sensory Block Assessment: The withdrawal latency of the hind paw from a thermal stimulus (e.g., radiant heat or a hot plate) is measured. An increase in latency indicates a sensory block.
-
Motor Block Assessment: Motor function is assessed by observing the animal's gait and righting reflex, or by measuring grip strength.
-
Duration of Action: The time from the onset of the block until the return of normal sensory and motor function is recorded as the duration of action.
Experimental Workflow
Figure 3. Workflow for in vivo evaluation of local anesthetic activity.
Other Inhibitory Activities of Benzoic Acid Derivatives
TMEM206 Inhibitors
CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid has been identified as an inhibitor of the proton-activated chloride channel TMEM206, which is implicated in acid-induced cell death.
Table 6: IC50 Value for TMEM206 Inhibition
| Compound | Target | IC50 (µM) |
| CBA | TMEM206 | 9.55 |
TMEM206 is a trimeric ion channel that opens in response to extracellular acidification, leading to chloride influx and subsequent cellular swelling and death.
Figure 4. Role of TMEM206 in acid-induced cell death and its inhibition by CBA.
Coxsackievirus B3 Capsid Binders
4-substituted sulfonamidobenzoic acid derivatives have shown potent activity against Coxsackievirus B3 (CVB3) by binding to the viral capsid and preventing its uncoating.
Table 7: IC50 Values for CVB3 Inhibition
| Compound | Target | IC50 (µM) |
| Compound 4 | CVB3 | 4.29 |
| Compound 7a | CVB3 | 4.22 |
| Reference Compound 2a | CVB3 | 5.54 |
The lytic life cycle of CVB3 involves attachment to the host cell, entry, uncoating of the viral RNA, replication, and finally, lysis of the host cell to release new virions. Capsid binders interfere with the uncoating step.
Figure 5. Lytic life cycle of Coxsackievirus B3 and the target of capsid binders.
NKCC2 Inhibitors (Loop Diuretics)
4-Chloro-3-sulfamoylbenzoic acid is structurally related to loop diuretics, which inhibit the Na⁺-K⁺-2Cl⁻ symporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney. This inhibition leads to a potent diuretic effect.
Table 8: IC50 Values of Standard NKCC2 Inhibitors
| Inhibitor | Target | IC50 (µM) |
| Bumetanide | hNKCC2A | 4.0 |
| Furosemide | NKCC2 | Potent inhibitor |
The inhibition of NKCC2 reduces the reabsorption of sodium, potassium, and chloride ions, leading to increased water excretion.
Figure 6. Mechanism of action of NKCC2 inhibitors (loop diuretics).
References
- 1. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new in vivo method for quantitatively evaluating local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the TMEM206 proton-gated chloride channel as a new therapeutic target in ischaemic-mediated capillary disfunction — University of Oxford, Medical Sciences Division [medsci.ox.ac.uk]
A Comparative Guide to HPLC Methods for the Quantification of Benzoic Acid Derivatives: A Proposed Method for 4-Acetamido-3-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the quantification of benzoic acid derivatives structurally similar to 4-Acetamido-3-chlorobenzoic acid. Due to the lack of a specific validated public method for this compound, this document compiles and compares existing validated methods for related compounds. Based on this analysis, a robust HPLC method is proposed for the target analyte, accompanied by a comprehensive validation protocol in accordance with International Council for Harmonisation (ICH) guidelines.
Comparative Analysis of Existing HPLC Methods for Similar Compounds
The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of validated HPLC methods for compounds structurally related to this compound. This data serves as a foundation for the development and validation of a new method.
| Parameter | Method 1: 4-Acetamidobenzoic Acid | Method 2: 4-Amino-2-chlorobenzoic Acid | Method 3: 4-Chlorobenzoic Acid |
| Instrumentation | LC-MS/MS[1][2] | HPLC-UV | HPLC-UV[3] |
| Column | Atlantis T3 (150 x 3 mm, 3 µm) or XBridge (150 x 3 mm, 3.5 µm)[1] | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[4] | Newcrom R1[3][5] |
| Mobile Phase | A: 0.2% Formic acid in water B: 0.2% Formic acid in acetonitrile (Gradient)[1] | Acetonitrile and water (containing 0.1% formic acid)[4] | Acetonitrile, water, and phosphoric acid[3][5] |
| Flow Rate | 0.40 mL/min[1] | 1.0 mL/min[4] | Not Specified |
| Detection | Positive Electrospray Ionization[1] | UV at 254 nm[4] | UV |
| Linearity (r²) | ≥ 0.99[2] | > 0.995[4] | Not Specified |
| Linear Range | 10 - 10,000 ng/mL | 0.1 - 100 µg/mL[4] | Not Specified |
| Accuracy (% Recovery) | 89 - 98.57%[2] | 90 - 110%[4] | Not Specified |
| Precision (% RSD) | 2.11 - 13.81%[2] | < 5%[4] | Not Specified |
| Limit of Quantification (LOQ) | 10 ng/mL[2] | 150 - 300 ng/mL[4] | Not Specified |
| Limit of Detection (LOD) | Not Specified | 50 - 100 ng/mL[4] | Not Specified |
Proposed HPLC Method for this compound
Based on the analysis of methods for structurally similar compounds, the following HPLC-UV method is proposed as a starting point for the quantification of this compound.
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid or phosphoric acid to improve peak shape and retention). A gradient elution may be necessary to ensure adequate separation from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometric scan of a standard solution of this compound (a starting wavelength of 254 nm is recommended).
-
Injection Volume: 10 µL.
Experimental Workflow for Method Validation
The validation of the proposed HPLC method should be performed according to ICH guidelines to ensure that the method is suitable for its intended purpose.[6][7][8][9] The following diagram illustrates the typical workflow for analytical method validation.
Caption: General workflow for HPLC method validation.
Detailed Experimental Protocols for Method Validation
The following protocols are based on ICH guidelines and provide a framework for the validation of the proposed HPLC method for this compound.
Specificity/Selectivity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Analyze a blank sample (diluent/mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.
-
Analyze a placebo sample (if applicable, for formulated products) to check for interference.
-
Analyze a standard solution of this compound.
-
Analyze a sample of this compound spiked with known related substances or potential impurities.
-
If the method is stability-indicating, subject a sample of the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the degraded sample to demonstrate that the degradation products do not interfere with the quantification of the analyte.
-
Linearity and Range
-
Objective: To demonstrate that the analytical procedure provides test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.99.
-
Accuracy
-
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare samples with known concentrations of this compound at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo with a known amount of the analyte.
-
Prepare at least three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte. The mean recovery should be within an acceptable range (e.g., 98-102%).
-
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six replicate samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results. The RSD should be within an acceptable limit (e.g., ≤ 2%).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies. The RSD should be within an acceptable limit (e.g., ≤ 2%).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or from the analysis of a series of blank samples) and S is the slope of the calibration curve.
-
-
Robustness
-
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic component).
-
pH of the mobile phase buffer (e.g., ± 0.2 units).
-
-
Analyze a sample under each of the modified conditions and evaluate the effect on the results (e.g., retention time, peak area, resolution). The method is considered robust if the results remain within acceptable limits.
-
System Suitability
-
Objective: To ensure that the chromatographic system is adequate for the intended analysis.
-
Protocol:
-
Before each analytical run, inject a system suitability standard solution (a standard solution of the analyte).
-
Evaluate key system suitability parameters, such as:
-
Tailing factor (should be ≤ 2).
-
Theoretical plates (should be > 2000).
-
Relative standard deviation (RSD) of replicate injections (should be ≤ 2% for peak area and retention time).
-
-
By following these protocols, a reliable and robust HPLC method for the quantification of this compound can be successfully validated, ensuring the accuracy and precision of analytical results for research, quality control, and drug development purposes.
References
- 1. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 4-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 4-Acetamidobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. actascientific.com [actascientific.com]
- 9. discovery.researcher.life [discovery.researcher.life]
Cross-reactivity studies of antibodies raised against 4-Acetamido-3-chlorobenzoic acid derivatives
This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against 4-Acetamido-3-chlorobenzoic acid. The study aims to characterize the antibody's binding specificity by assessing its reactivity with a panel of structurally related and unrelated compounds. This information is critical for researchers and drug development professionals in evaluating the suitability of this antibody for specific applications, such as immunoassays for the target analyte.
Data Presentation: Cross-Reactivity Profile
The cross-reactivity of the antibody was evaluated using a competitive enzyme-linked immunosorbent assay (cELISA). The half-maximal inhibitory concentration (IC50) was determined for this compound and several related compounds. Cross-reactivity was calculated relative to this compound.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10.5 | 100 | |
| 4-Acetamido-benzoic acid | 52.3 | 20.1 | |
| 3-Chlorobenzoic acid | 150.8 | 7.0 | |
| 4-Amino-3-chlorobenzoic acid | 89.2 | 11.8 | |
| 4-Acetamido-3-bromobenzoic acid | 25.1 | 41.8 | |
| 2,4-Dichlorobenzoic acid | > 1000 | < 1 | |
| Acetaminophen | > 1000 | < 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (cELISA) Protocol
This protocol outlines the steps for determining the cross-reactivity of the antibody against various analytes.
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin - BSA) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST).
-
Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBST) and incubating for 1 hour at 37°C.
-
Washing: The plate is washed three times with wash buffer.
-
Competitive Reaction: A mixture of the polyclonal antibody and a standard solution of the competitor (this compound or a cross-reactant) at various concentrations is added to the wells. The plate is then incubated for 1 hour at 37°C.
-
Washing: The plate is washed three times with wash buffer.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate is washed five times with wash buffer.
-
Substrate Reaction: A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to the wells, and the plate is incubated in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the standard curve generated by plotting the absorbance against the logarithm of the analyte concentration. The percent cross-reactivity is calculated using the formula: (IC50 of this compound / IC50 of test compound) x 100%.
Mandatory Visualization
Caption: Workflow for cELISA-based antibody cross-reactivity screening.
Comparing the efficacy of different synthetic routes for 4-Acetamido-3-chlorobenzoic acid
For researchers and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 4-Acetamido-3-chlorobenzoic acid, a valuable building block in medicinal chemistry. The comparison is based on key performance indicators such as reaction steps, overall yield, and reaction conditions, supported by detailed experimental protocols.
Data Presentation: A Side-by-Side Comparison
The efficacy of two plausible synthetic routes for this compound is summarized below. Route A involves a direct, single-step acetylation of a commercially available precursor. In contrast, Route B is a multi-step synthesis beginning from a more fundamental starting material.
| Parameter | Route A: Acetylation | Route B: Multi-step Synthesis from 4-Chlorobenzoic Acid |
| Starting Material | 4-Amino-3-chlorobenzoic acid | 4-Chlorobenzoic acid |
| Number of Steps | 1 | 3 |
| Overall Yield | 85-95% (estimated) | ~65-73% (calculated) |
| Key Reagents | Acetic anhydride, Pyridine | Nitric acid, Sulfuric acid, SnCl2·2H2O, HCl, Acetic anhydride |
| Reaction Conditions | 0°C to room temperature | 0°C to reflux temperatures |
| Advantages | High yield, fewer steps, simpler purification | Utilizes a more readily available and potentially cheaper starting material |
| Disadvantages | Relies on the availability of the direct precursor | Lower overall yield, more complex, requires multiple purifications |
Experimental Protocols
Detailed methodologies for the key reactions in both synthetic routes are provided below.
Route A: Acetylation of 4-Amino-3-chlorobenzoic acid
This route represents a direct and efficient method to obtain the target compound. The procedure is adapted from a standard protocol for the acetylation of a structurally similar compound, 4-Amino-3-bromobenzoic acid, which typically yields high purity product.[1]
Materials:
-
4-Amino-3-chlorobenzoic acid
-
Anhydrous Pyridine
-
Acetic anhydride
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-chlorobenzoic acid (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization if necessary.
Route B: Multi-step Synthesis from 4-Chlorobenzoic acid
This pathway involves a three-step sequence: nitration, reduction, and acetylation.
Step 1: Nitration of 4-Chlorobenzoic acid to 4-Chloro-3-nitrobenzoic acid
This step introduces the nitro group at the 3-position. A high yield of over 97% has been reported for this reaction using a mixed acid nitration.
Materials:
-
4-Chlorobenzoic acid
-
Concentrated Sulfuric acid (H₂SO₄)
-
Concentrated Nitric acid (HNO₃)
-
Dichloromethane (DCM)
-
Ice water
Procedure:
-
Dissolve 4-chlorobenzoic acid in dichloromethane.
-
Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Cool the solution of 4-chlorobenzoic acid and add the mixed acid dropwise, maintaining the temperature at its boiling point.
-
After the addition is complete, continue stirring for the specified time.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-chloro-3-nitrobenzoic acid.
Step 2: Reduction of 4-Chloro-3-nitrobenzoic acid to 4-Amino-3-chlorobenzoic acid
The nitro group is reduced to an amine using stannous chloride in an acidic medium. This method is known to be effective for reducing aromatic nitro compounds without affecting other functional groups like halogens.[2] An excellent yield can be expected.[2]
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric acid (HCl)
-
2 N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid with a 2 N NaOH solution until the pH is basic (pH ~12) to precipitate tin salts.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-3-chlorobenzoic acid.
Step 3: Acetylation of 4-Amino-3-chlorobenzoic acid
The final step is the acetylation of the synthesized 4-amino-3-chlorobenzoic acid, following the same procedure as described in Route A .
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the two synthetic routes.
Caption: Workflow for the single-step synthesis of this compound (Route A).
Caption: The multi-step synthetic pathway for this compound (Route B).
References
Comparative Guide to the In-Vitro Efficacy of Benzoic Acid Derivatives Against Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in-vitro enzymatic inhibition data for 4-Acetamido-3-chlorobenzoic acid derivatives is limited in publicly available literature. This guide provides a comparative analysis of structurally related compounds—4-acetamido-3-aminobenzoic acid derivatives and 4-amino-3-chlorobenzoic acid derivatives —to offer insights into potential therapeutic targets and facilitate future research.
Section 1: 4-Acetamido-3-aminobenzoic Acid Derivatives as Neuraminidase Inhibitors
Derivatives of 4-acetamido-3-aminobenzoic acid have been investigated as potential inhibitors of microbial neuraminidase, an enzyme crucial for the proliferation of certain pathogens. The data presented below is based on their antimicrobial activity, which serves as an indicator of neuraminidase inhibition.
Quantitative Data Summary
The inhibitory activity of these compounds was assessed by measuring the zone of inhibition against microbes containing the neuraminidase enzyme.
| Compound Class | Test Concentration | Zone of Inhibition (mm ± SD) | Target Enzyme (Implied) |
| 4-acetamido-3-(benzylideneamino)benzoic acids | 125 µg/ml | 16 ± 2.5 | Microbial Neuraminidase |
Table 1: In-vitro antimicrobial activity of 4-acetamido-3-aminobenzoic acid derivatives, indicating potent inhibitory action against neuraminidase-containing microbes.[1]
Experimental Protocols
A fluorescence-based neuraminidase inhibition assay is a standard method for quantifying the inhibitory potential of compounds against this enzyme.
Fluorescence-Based Neuraminidase Inhibition Assay Protocol
-
Reagent Preparation:
-
Prepare a dilution series of the test compounds (e.g., 4-acetamido-3-aminobenzoic acid derivatives) in an appropriate assay buffer.
-
Dilute the neuraminidase enzyme to a pre-determined optimal concentration in the assay buffer.
-
Prepare a solution of the fluorescent substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[2]
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted test compounds.
-
Add the diluted neuraminidase enzyme to each well containing the test compound and incubate for a specified period (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.[2]
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm).[2]
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, by fitting the data to a dose-response curve.[2]
-
Experimental Workflow
Caption: Generalized workflow for an in-vitro enzyme inhibition assay.
Section 2: 4-Amino-3-chlorobenzoic Acid Derivatives as EGFR Tyrosine Kinase Inhibitors
The presence of a chloro-substituent on the benzoic acid ring has been explored in the context of cancer therapy. Derivatives of 4-amino-3-chlorobenzoic acid have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.
Quantitative Data Summary
The performance of a lead hydrazine-1-carbothioamide derivative, N5a , was compared against Erlotinib, an established EGFR inhibitor.
Table 2: Comparative EGFR Tyrosine Kinase Inhibitory Activity (IC50)
| Compound | IC50 (µM) |
| N5a | 0.58 ± 0.04 |
| Erlotinib | 0.95 ± 0.07 |
Lower IC50 values indicate greater inhibitory activity.
Table 3: Comparative In-Vitro Cytotoxicity (IC50, µM)
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
Lower IC50 values indicate higher cytotoxic potency.[3]
Experimental Protocols
EGFR Tyrosine Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.
-
Reaction Setup:
-
Enzymatic Reaction:
-
Detection and Analysis:
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based ATP detection (e.g., ADP-Glo™ Kinase Assay) or by using antibodies specific to the phosphorylated substrate.
-
The percentage of inhibition is calculated for each compound concentration.
-
IC50 values are determined from the resulting dose-response curves.
-
Signaling Pathway Diagram
Caption: Inhibition of the EGFR signaling pathway by 4-amino-3-chlorobenzoic acid derivatives.
References
Benchmarking 4-Acetamido-3-chlorobenzoic Acid and Its Derivatives as Enzyme Inhibitors
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of 4-Acetamido-3-chlorobenzoic acid and its derivatives, focusing on their performance as enzyme inhibitors in key biochemical assays. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds against established alternatives.
Overview of this compound Derivatives in Enzyme Inhibition
While this compound itself is a versatile building block in medicinal chemistry, recent research has focused on the biological activities of its derivatives.[1] Studies have synthesized and evaluated novel series of these derivatives for their potential to inhibit specific enzymes, particularly in the fields of oncology and microbiology.
For instance, derivatives of the structurally related 4-amino-3-chlorobenzoic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy.[2][3] Another related compound, 3-acetamido-4-methyl benzoic acid, has been explored for its inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target in diabetes research.[4] Additionally, derivatives of 4-acetamido-3-aminobenzoic acid have shown potential as microbial neuraminidase inhibitors.[5]
This guide will focus on the performance of a key derivative of 4-amino-3-chlorobenzoic acid in EGFR inhibition assays, providing a direct comparison with a standard-of-care drug, Erlotinib.
Comparative Performance in EGFR Tyrosine Kinase Inhibition
A series of 4-amino-3-chloro benzoate ester derivatives were synthesized and evaluated for their ability to inhibit EGFR tyrosine kinase.[3] Among these, the hydrazine-1-carbothioamide derivative, designated as N5a , demonstrated significant potency.[2][3]
The following tables summarize the comparative performance of compound N5a and the established EGFR inhibitor, Erlotinib, in cytotoxicity and direct enzyme inhibition assays.[2]
Table 1: Comparative Cytotoxicity (IC50, µM) in Human Cancer Cell Lines
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
| Lower IC50 values indicate higher cytotoxic potency.[2] |
Table 2: Comparative EGFR Tyrosine Kinase Inhibitory Activity (IC50, µM)
| Compound | EGFR Tyrosine Kinase |
| N5a | 0.58 ± 0.04 |
| Erlotinib | 0.95 ± 0.07 |
| Lower IC50 values indicate greater inhibitory activity.[2] |
These data indicate that compound N5a exhibits superior cytotoxic effects against the tested cancer cell lines and more potent inhibition of the EGFR tyrosine kinase compared to Erlotinib.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to generate the data presented above.
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).[2]
-
Cell Seeding: Human cancer cell lines (A549, HepG2, and HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., N5a) or the standard drug (Erlotinib) and incubated for 72 hours.[2]
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.[2]
This assay measures the ability of compounds to directly inhibit the enzymatic activity of EGFR.[2]
-
Reaction Mixture Preparation: A reaction mixture is prepared in a kinase assay buffer containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.[2]
-
Compound Addition: The test compounds (e.g., N5a or Erlotinib) are added to the reaction mixture at various concentrations.[2]
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[2]
-
Signal Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[2]
-
IC50 Determination: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.[2]
Visualizing Molecular Pathways and Workflows
To further understand the context of these experiments, the following diagrams illustrate the targeted signaling pathway and the general workflow of an enzyme inhibition assay.
Caption: EGFR signaling pathway and the point of inhibition by N5a/Erlotinib.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
A Spectroscopic Comparison of 4-Acetamido-3-chlorobenzoic Acid and Its Precursors
This guide provides a detailed spectroscopic analysis of 4-Acetamido-3-chlorobenzoic acid, a significant compound in pharmaceutical synthesis, and its direct precursors, 4-amino-3-chlorobenzoic acid and acetic anhydride. Through a comparative examination of their Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to identify and differentiate these molecules during the synthesis process. The supporting experimental data is presented in clear, tabular formats, and detailed methodologies for the key experiments are provided.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. This quantitative data is essential for the structural elucidation and purity assessment of the synthesized compound.
FT-IR Spectroscopic Data
| Compound | Key FT-IR Peaks (cm⁻¹) and Assignments |
| This compound | ~3300-2500 (O-H stretch of carboxylic acid, broad), ~3250 (N-H stretch of amide), ~1700 (C=O stretch of carboxylic acid), ~1670 (C=O stretch of amide I), ~1600, 1480 (C=C aromatic stretch), ~1540 (N-H bend of amide II), ~1300 (C-N stretch), ~1250 (C-O stretch), ~800 (C-Cl stretch) |
| 4-Amino-3-chlorobenzoic acid | ~3400, ~3300 (N-H stretch of primary amine), ~3200-2500 (O-H stretch of carboxylic acid, broad), ~1680 (C=O stretch of carboxylic acid), ~1620 (N-H bend of primary amine), ~1600, 1500 (C=C aromatic stretch), ~1300 (C-N stretch), ~1250 (C-O stretch), ~820 (C-Cl stretch) |
| Acetic Anhydride | ~1820, ~1750 (symmetric and asymmetric C=O stretch of anhydride), ~1050 (C-O-C stretch) |
¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Assignments |
| This compound | DMSO-d₆ | ~13.0 (s, 1H, -COOH), ~9.5 (s, 1H, -NH), ~8.3 (d, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~2.1 (s, 3H, -COCH₃) |
| 4-Amino-3-chlorobenzoic acid | DMSO-d₆ | ~12.5 (br s, 1H, -COOH), ~7.7 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), ~5.8 (s, 2H, -NH₂) |
| Acetic Anhydride | CDCl₃ | ~2.2 (s, 6H, -COCH₃)[1] |
¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Assignments |
| This compound | DMSO-d₆ | ~168.0 (C=O, acid), ~167.5 (C=O, amide), ~140.0 (C-NH), ~135.0 (C-Cl), ~131.0, ~128.0, ~125.0, ~123.0 (Ar-C), ~24.0 (-COCH₃) |
| 4-Amino-3-chlorobenzoic acid | DMSO-d₆ | ~167.0 (C=O, acid), ~150.0 (C-NH₂), ~132.0 (C-Cl), ~130.0, ~120.0, ~118.0, ~115.0 (Ar-C) |
| Acetic Anhydride | CDCl₃ | ~167.0 (C=O), ~22.0 (-CH₃) |
UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| This compound | Ethanol | ~210, ~250, ~290 |
| 4-Amino-3-chlorobenzoic acid | Ethanol | ~220, ~265, ~310 |
| Acetic Anhydride | Not applicable (no significant UV absorption in the standard range) | - |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic characterization are provided below.
Synthesis of this compound
-
Dissolution: In a round-bottom flask, dissolve 4-amino-3-chlorobenzoic acid in glacial acetic acid.
-
Acetylation: While stirring, slowly add acetic anhydride to the solution.
-
Heating: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filtration and Washing: Filter the crude product and wash it thoroughly with cold water to remove any unreacted starting materials and acetic acid.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a solid sample by grinding a small amount of the compound with dry potassium bromide (KBr) powder and pressing it into a thin pellet.
-
Background Spectrum: Record a background spectrum of the empty sample holder.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the FT-IR spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phasing, and baseline correction.
-
Data Analysis: Determine the chemical shifts, multiplicities, and integration values for the proton signals and the chemical shifts for the carbon signals.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol).
-
Blank Measurement: Record the absorbance spectrum of the pure solvent to use as a baseline.
-
Sample Measurement: Record the UV-Vis absorption spectrum of the sample solution over a wavelength range of 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualized Workflows
The following diagrams illustrate the synthesis reaction and the logical workflow for the spectroscopic comparison.
Caption: Synthesis of this compound.
Caption: Workflow for spectroscopic comparison.
References
Navigating Structure-Activity Relationships: A Comparative Guide to 4-Acetamido-3-chlorobenzoic Acid Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 4-Acetamido-3-chlorobenzoic acid analogs, focusing on their potential as antimicrobial agents targeting neuraminidase. While a formal quantitative structure-activity relationship (QSAR) study on this specific scaffold is not yet publicly available, this guide presents the existing qualitative data, outlines the necessary experimental protocols for such an investigation, and offers a roadmap for future QSAR studies based on established principles.
Comparative Analysis of Antimicrobial Activity
A series of 4-acetamido-3-(benzylideneamino)benzoic acid derivatives, which are structurally related to this compound, have been synthesized and evaluated for their antimicrobial activity against neuraminidase-containing microbes. The activity was assessed using the well diffusion method, with the zone of inhibition serving as a qualitative measure of efficacy. The data reveals that while most compounds showed insignificant activity at a concentration of 62.5 µg/ml, significant inhibitory action was observed at 125 µg/ml for several analogs.[1]
Notably, compounds 5k-5q, 5x, and 5y were identified as having potent inhibitory action, with zones of inhibition measuring 16 ± 2.5 mm.[1] This suggests that specific substitutions on the benzylidene ring play a crucial role in determining the antimicrobial potency.
| Compound ID | R-Group on Benzylidene Ring | Zone of Inhibition (mm) at 125 µg/ml |
| 5k | 3,4-dimethoxy | 16 ± 2.5 |
| 5l | 2,4-dimethoxy | 16 ± 2.5 |
| 5m | 2,3,4-trimethoxy | 16 ± 2.5 |
| 5n | 3,4,5-trimethoxy | 16 ± 2.5 |
| 5o | 2-bromo-5-methoxy | 16 ± 2.5 |
| 5p | 3-bromo-4-methoxy | 16 ± 2.5 |
| 5q | 4-hydroxy-3-methoxy | 16 ± 2.5 |
| 5x | 3,4-dichloro | 16 ± 2.5 |
| 5y | 4-fluoro | 16 ± 2.5 |
| Other Analogs | Various other substitutions | < 16 mm |
Table 1: Qualitative Antimicrobial Activity of 4-acetamido-3-(benzylideneamino)benzoic acid derivatives. Data extracted from[1].
Experimental Protocols
Synthesis of 4-acetamido-3-(benzylideneamino)benzoic acid derivatives[1]
The synthesis of these analogs is a multi-step process, beginning with the acetylation of para-aminobenzoic acid (PABA), followed by nitration, reduction, and finally condensation with various aromatic aldehydes to form the Schiff base.
-
Acetylation of p-Aminobenzoic Acid: PABA is acetylated using acetic anhydride in the presence of a base to yield 4-acetamidobenzoic acid.
-
Nitration of 4-Acetamidobenzoic Acid: The product from the previous step is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 3-position, yielding 4-acetamido-3-nitrobenzoic acid.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group, for example, using a reducing agent like tin(II) chloride in the presence of hydrochloric acid, to form 4-acetamido-3-aminobenzoic acid.
-
Schiff Base Formation: The resulting amino derivative is condensed with a variety of substituted aromatic aldehydes in a suitable solvent, often with a catalytic amount of acid, to yield the final 4-acetamido-3-(benzylideneamino)benzoic acid analogs.
Antimicrobial Activity Assessment: Well Diffusion Method[1]
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.
-
Preparation of Media: A suitable agar medium is prepared and sterilized.
-
Inoculation: The sterile agar is inoculated with a standardized suspension of the test microorganism.
-
Well Preparation: Wells of a specific diameter are punched into the solidified agar.
-
Application of Test Compounds: A defined concentration of each synthesized analog, dissolved in a suitable solvent (e.g., DMSO), is added to the wells. A solvent control is also included.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Visualizing Workflows and Relationships
Caption: Synthetic pathway for the creation of target analogs.
A Roadmap for Future QSAR Studies
A formal QSAR study is essential to move from qualitative observations to a predictive model that can guide the synthesis of more potent analogs. Such a study would follow a logical workflow.
Caption: A typical workflow for developing a predictive QSAR model.
To conduct a QSAR study on this compound analogs, the first critical step would be to obtain quantitative biological data, such as IC50 values, from a relevant assay like a neuraminidase inhibition assay. Subsequently, a variety of molecular descriptors would be calculated for each analog. These can be broadly categorized as:
-
Electronic Descriptors: These describe the electronic properties of the molecule, such as Hammett constants (σ), which quantify the electron-withdrawing or electron-donating ability of substituents.
-
Steric Descriptors: These relate to the size and shape of the molecule or its substituents, for instance, Taft steric parameters (Es) or molar refractivity (MR).
-
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the partition coefficient (logP) being the most common.
Once a dataset of structures, their biological activities, and their calculated descriptors is compiled, it would be divided into a training set and a test set. The training set is used to build the QSAR model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The resulting model, in the form of an equation, would quantitatively link the descriptors to the biological activity.
The predictive power of the model would then be rigorously validated using both internal (e.g., cross-validation) and external (predicting the activity of the test set compounds) methods. A validated QSAR model can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding future drug discovery efforts in a more rational and efficient manner.
References
A Head-to-Head Comparison of Analytical Methods for the Detection of 4-Acetamido-3-chlorobenzoic Acid
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical compounds and their intermediates is paramount. 4-Acetamido-3-chlorobenzoic acid is a key chemical entity whose detection and quantification necessitate robust analytical methods. This guide provides a head-to-head comparison of two common analytical techniques for its determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This comparison is based on established methodologies for structurally similar compounds and validated data, offering a clear overview of their respective performances, protocols, and applications.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound.
| Parameter | HPLC-UV (Estimated) | LC-MS/MS (Adapted from[1]) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 10.0 µg/mL |
| Limit of Detection (LOD) | ~10 - 50 ng/mL | 3.27 ng/mL |
| Limit of Quantitation (LOQ) | ~50 - 150 ng/mL | 10.0 ng/mL |
| Intra-day Precision (%RSD) | < 2% | 2.11% to 13.81% |
| Inter-day Precision (%RSD) | < 3% | 3.43% to 10.93% |
| Accuracy (% Recovery) | 98 - 102% | 89% to 98.57% |
| Selectivity | Moderate | High |
| Cost | Low | High |
| Throughput | High | Moderate |
Note: The performance data for the HPLC-UV method are estimations based on typical values for similar aromatic carboxylic acids, as a specific validated method for this compound was not found in the reviewed literature. The LC-MS/MS data is adapted from a validated method for the closely related compound, 4-acetamidobenzoic acid.
Experimental Workflow
The general workflow for the analysis of this compound by either HPLC-UV or LC-MS/MS follows a series of common steps from sample receipt to final data analysis.
Caption: General experimental workflow for the analysis of this compound.
Detailed Experimental Protocols
Below are detailed methodologies for the determination of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a representative method synthesized from established procedures for similar chlorinated benzoic acid derivatives.
a. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), and Phosphoric acid or Formic acid.
-
Standard: this compound reference standard.
b. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.
-
Diluent: The mobile phase is typically used as the diluent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to construct a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample, dissolve it in the diluent to a known volume to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
c. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Approximately 245 nm (based on the UV absorbance of similar chloro- and acetamido-substituted benzoic acids). A full UV scan of the analyte is recommended to determine the optimal wavelength.
-
Run Time: Sufficient to allow for the elution of the main peak and any potential impurities.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a validated method for 4-acetamidobenzoic acid and is expected to be highly suitable for this compound with minor optimization.[1]
a. Instrumentation and Materials:
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column for polar compounds (e.g., Atlantis T3, 100 mm x 2.1 mm, 3 µm particle size).
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), and Formic acid.
-
Standard: this compound reference standard and a suitable internal standard (IS), such as a stable isotope-labeled version.
b. Preparation of Solutions:
-
Mobile Phase A: 0.2% Formic acid in water.
-
Mobile Phase B: 0.2% Formic acid in acetonitrile.
-
Standard and Sample Preparation: Similar to the HPLC-UV method, prepare stock and working solutions in the mobile phase or a compatible diluent. For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is necessary.
c. Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Gradient:
Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B 0.0 0.3 99 1 1.0 0.3 99 1 3.0 0.3 10 90 5.0 0.3 10 90 5.1 0.3 99 1 | 8.0 | 0.3 | 99 | 1 |
-
Column Temperature: 20 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid group.
-
Mass Spectrometry Parameters (to be optimized for this compound):
-
Precursor Ion (Q1): [M-H]⁻ for this compound (m/z ~212.0).
-
Product Ions (Q3): To be determined by direct infusion of a standard solution. Likely fragments would involve the loss of the acetyl group or the carboxylic acid group.
-
Collision Energy and other source parameters: To be optimized for maximum signal intensity.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical method choice and the desired analytical outcome, highlighting the strengths of each technique.
Caption: Logic diagram for selecting an analytical method based on experimental goals.
References
Safety Operating Guide
Navigating the Disposal of 4-Acetamido-3-chlorobenzoic Acid: A Procedural Guide
The proper disposal of 4-Acetamido-3-chlorobenzoic acid is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure compliance with regulations and to mitigate potential hazards. This guide provides essential, step-by-step information for the safe handling and disposal of this chlorinated organic compound.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is harmful if swallowed and can cause skin and eye irritation.[1][2]
Essential Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves before use and employ proper removal techniques.[1]
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[1][2]
-
Lab Coat: A standard laboratory coat should be worn to protect skin.[3]
-
Respiratory Protection: If handling the compound as a powder or if dust generation is likely, a NIOSH-approved respirator is required.[4][5]
In case of a spill, avoid creating dust. The material should be swept up and placed into a suitable, sealed container for disposal.[2][4][6] Do not let the product enter drains.[1][6][7]
Chemical and Hazard Data Summary
The following table summarizes key quantitative data and hazard information for this compound and structurally similar compounds. This information is critical for assessing risk and ensuring proper handling.
| Parameter | Value/Classification | Notes |
| Hazard Class | Acute toxicity (Oral), Skin Irritant, Eye Irritant[2] | Classified as a hazardous waste.[6] |
| Primary Route of Exposure | Ingestion, Inhalation (of dust), Skin/Eye Contact[1] | Harmful if swallowed. |
| Incompatible Materials | Strong oxidizing agents[4][8] | Do not mix with incompatible waste streams. |
| Bioaccumulation Potential | log Pow (n-octanol/water): 2.65 | Bioaccumulation is not expected. |
| Toxicity Data (Similar Compound) | LD50 Oral - Rat: 1,170 mg/kg (for 4-Chlorobenzoic acid) | Provides a reference for acute oral toxicity.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all local, regional, and national regulations. The primary method of disposal is through an approved hazardous waste management program.
1. Waste Segregation and Collection:
-
Collect waste this compound in its original container or a designated, compatible, and sealable hazardous waste container.[3]
-
Crucially, do not mix this waste with other chemical waste streams , especially incompatible materials like strong oxidizers or different solvent types. Halogenated organic waste is often incinerated at high temperatures and mixing it with other wastes can complicate and increase the cost of disposal.[9]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Ensure the label is legible and securely attached to the container.
3. Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[5][7]
-
Keep the container tightly closed and away from incompatible materials.[7]
4. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal company to schedule a pickup.[1][2]
-
Provide them with accurate information about the waste material.
5. Container Decontamination:
-
Empty containers that held this compound must be handled like the product itself.
-
For a container to be considered non-hazardous, it generally must be triple-rinsed.[9] The rinsate from this process should be collected and disposed of as hazardous waste. Consult your EHS office for specific procedures on container disposal.
Pre-treatment Considerations: Neutralization (If Required)
While direct disposal through a licensed vendor is the standard, some institutional protocols may require the neutralization of acidic waste before collection. The following is a general methodology and should only be performed after consulting and receiving approval from your institution's EHS department.
Objective: To neutralize small quantities of acidic waste containing this compound for safer handling and consolidation. This protocol is adapted from general procedures for similar chemical waste.[10]
Materials:
-
Waste this compound
-
Sodium bicarbonate (NaHCO₃) or other suitable weak base
-
Water
-
pH indicator strips or a calibrated pH meter
-
Appropriate hazardous waste container
-
Secondary containment tray
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Place the waste container in a larger secondary container to contain any potential spills.
-
Dilution: If the waste is a solid, slowly add water to create a slurry. This helps to moderate the reaction rate.
-
Neutralization: Slowly and carefully add small portions of sodium bicarbonate to the waste solution while stirring. Be cautious of potential gas (CO₂) evolution and foaming.
-
pH Monitoring: Periodically check the pH of the solution using a pH strip or meter. Continue adding the neutralizing agent until the pH is within the range specified by your institution's waste guidelines (typically between 6.0 and 9.0).
-
Final Disposal: Once neutralized, the solution must still be disposed of as hazardous waste. Transfer it to a clearly labeled hazardous waste container and follow the standard disposal protocol outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. otago.ac.nz [otago.ac.nz]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling 4-Acetamido-3-chlorobenzoic acid
Essential Safety and Handling Guide for 4-Acetamido-3-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The selection and proper use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn when there is a risk of splashing or dust generation.[3][4] | Protects against dust particles and potential splashes, which can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) with a breakthrough time appropriate for the duration of the task. A long-sleeved, fully-buttoned lab coat is required.[1] | Prevents direct skin contact, which can lead to irritation.[1][2] Contaminated gloves should be disposed of properly after use.[5] |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form to avoid dust generation. If a fume hood is not available, a NIOSH-approved respirator with a particle filter is necessary.[1][6] | Minimizes the risk of inhaling dust, which may cause respiratory tract irritation.[1] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | Protects feet from potential spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation:
-
Before handling, ensure all necessary PPE is readily available and in good condition.
-
Thoroughly read and understand the available safety information, including this guide and any relevant institutional standard operating procedures (SOPs).
-
Locate the nearest safety shower and eyewash station and confirm they are operational.
-
Prepare a designated and clearly labeled workspace in a well-ventilated area or chemical fume hood.
2. Handling:
-
Wear all required PPE as specified in the table above.
-
Avoid all direct contact with the substance.
-
When weighing or transferring the solid, do so in a manner that minimizes dust generation.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in the work area.[2]
-
Take off any contaminated clothing immediately and wash it before reuse.[5]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[1][3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of surplus and non-recyclable solutions by transferring them to a suitable, labeled, and sealed container for chemical waste. Arrange for collection by a licensed professional waste disposal service. Do not empty into drains.[1][3]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing paper, should be considered hazardous waste and placed in a designated, sealed container for disposal.
-
Empty Containers: Handle uncleaned containers as you would the product itself. Do not reuse empty containers. They should be disposed of through a licensed waste disposal service.
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations and key safety decision points when working with this compound.
Caption: Key steps and safety checks for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
